6-Methoxynicotinimidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxypyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOHHNYDKHRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672557 | |
| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201937-22-6 | |
| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyridine-3-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methoxynicotinimidamide Hydrochloride: An Obscure Compound with Limited Publicly Available Data
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the discovery and history of 6-Methoxynicotinimidamide hydrochloride will find a notable scarcity of publicly accessible information. Despite its availability as a research chemical, a comprehensive historical record, detailed biological activity, and specific therapeutic applications remain largely undocumented in scientific literature and patent databases.
This report summarizes the available information on this compound and highlights the significant gaps in the public knowledge base, ultimately concluding that a detailed technical guide on its discovery and history cannot be constructed at this time.
What is Known: Chemical Identity and Availability
This compound, also identified by its synonym 6-Methoxypyridine-3-carboximidamide hydrochloride, is a heterocyclic organic compound. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 201937-22-6. The molecular formula for the hydrochloride salt is C7H10ClN3O, with a molecular weight of 187.63 g/mol . The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and an imidamide (carboximidamide) group at the 3-position.
The compound is commercially available from a variety of chemical suppliers, indicating its use as a building block or intermediate in chemical synthesis, or as a compound for screening in early-stage research. However, its availability from these sources is not accompanied by detailed information regarding its discovery or development history.
The Information Gap: A Lack of Documented History and Application
Extensive searches of scientific databases and patent libraries for information pertaining to the discovery, historical development, mechanism of action, and therapeutic applications of this compound have yielded no specific results. This suggests that the compound may be one of the following:
-
A relatively new or obscure research chemical: Its synthesis and initial characterization may have occurred within a private or proprietary setting without public disclosure.
-
An intermediate in a larger, undisclosed synthetic pathway: It might be a stepping stone to a more complex and pharmacologically important molecule, with the focus of any publications being on the final product.
-
A compound that was synthesized and screened but did not show significant biological activity: In such cases, the findings are often not published.
While research exists on related nicotinamide and pyridine derivatives, such as 6-aminonicotinamide for the treatment of psoriasis and 6-phenylnicotinamide as a TRPV1 antagonist, this information is not directly applicable to this compound. The subtle changes in chemical structure can lead to vastly different biological activities, and extrapolating findings from these analogs would be scientifically unsound.
Synthesis of Related Structures: A Glimpse into Potential Methodologies
6-Methoxynicotinimidamide Hydrochloride: A Technical Guide for Early-Stage Research and Development
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals initiating work with 6-Methoxynicotinimidamide hydrochloride (CAS No. 201937-22-6). Given its status as a research chemical with limited publicly available data, this guide emphasizes foundational principles, recommended protocols for validation, and a strategic roadmap for exploring its potential applications.
Introduction: Unveiling a Scaffold of Interest
This compound belongs to the family of nicotinimidamides, which are derivatives of nicotinamide (a form of vitamin B3). The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous coenzymes (e.g., NAD+/NADH) and approved drugs. The introduction of a methoxy group and an imidamide functional group suggests potential for novel biological activity by altering the molecule's electronics, lipophilicity, and hydrogen bonding capabilities.
This compound is currently positioned as a useful research chemical.[1] Its true potential, however, can only be unlocked through rigorous characterization and systematic biological screening. This guide provides the necessary framework for these initial, critical steps.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring experimental reproducibility and safety. The following data has been synthesized from available Safety Data Sheets (SDS).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 201937-22-6 | [1] |
| IUPAC Name | 6-methoxypyridine-3-carboximidamide;hydrochloride | N/A |
| Molecular Formula | C7H10ClN3O | N/A |
| Molecular Weight | 187.63 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >97% (Varies by supplier) | N/A |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][3] |
Storage and Handling Protocol:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]
-
Engineering Controls: Use only with adequate ventilation. Facilities should be equipped with an eyewash fountain and a safety shower.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles).[2][5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Synthesis and Structural Verification Workflow
Conceptual Synthesis Pathway:
A common method for preparing amidines (the core of the imidamide structure) is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether hydrochloride, which is then reacted with ammonia to yield the corresponding amidine hydrochloride.
Caption: A plausible two-step synthesis via the Pinner reaction.
Protocol for Structural Elucidation and Purity Assessment:
It is imperative to verify the identity and purity of the compound obtained from any source before its use in biological assays.
References
Navigating the Uncharted Territory of 6-Methoxynicotinimidamide Hydrochloride: A Guide to Putative Mechanisms of Action for Nicotinamide Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Senior Application Scientist's Foreword: In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available data. Our comprehensive search for the specific mechanism of action of 6-Methoxynicotinimidamide hydrochloride has revealed a significant gap in the current scientific literature. No patents, peer-reviewed articles, or technical datasheets explicitly detailing its biological targets or signaling pathways were identified.
This guide, therefore, takes a scientifically grounded, deductive approach. Instead of speculating on the precise mechanism of the titular compound, we will provide an in-depth technical exploration of the established and emerging mechanisms of action for the broader class of nicotinamide derivatives . This will equip researchers with a robust framework to formulate hypotheses and design experimental strategies to elucidate the biological function of this compound.
The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism and energy production.[1] The inherent bio-compatibility and chemical tractability of the nicotinamide scaffold have made it a "privileged structure" in medicinal chemistry, leading to the development of a diverse array of derivatives with a wide range of pharmacological activities.
Potential Mechanisms of Action for Nicotinamide Derivatives
Based on extensive research into analogous compounds, we can hypothesize several potential mechanisms of action for this compound. These are not confirmed activities but represent the most probable avenues for investigation.
Enzyme Inhibition: A Prominent Pharmacological Class
The nicotinamide structure is a common feature in numerous enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal chelator, facilitating binding to the active sites of various enzymes.
-
Succinate Dehydrogenase (SDH) Inhibition: Novel nicotinamide derivatives have been synthesized and identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2] Inhibition of SDH disrupts cellular respiration and can be a mechanism for antifungal and anticancer activity.[2]
-
ALKBH2 Inhibition: Recent studies have uncovered nicotinamide derivatives as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase.[3] By inhibiting ALKBH2, these compounds can modulate DNA methylation patterns, which are crucial in gene expression and cancer progression.[3]
-
Nicotinamidase Inhibition: Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid.[4] Derivatives of nicotinamide, such as nicotinaldehydes, have been shown to be potent competitive inhibitors of these enzymes.[4] This inhibition can alter NAD+ metabolism and may have implications for aging and microbial pathogenesis.[4]
-
Cytochrome P450 (CYP) Enzyme Inhibition: Nicotinamide and nicotinic acid have been demonstrated to inhibit various cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, through the coordination of the pyridine nitrogen with the heme iron in the enzyme's active site.[5] This can have significant implications for drug-drug interactions.
Experimental Workflows for Target Identification and Validation
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments for initial target screening and validation.
Broad-Spectrum Kinase and Enzyme Panel Screening
A logical first step is to screen the compound against a broad panel of kinases and other enzymes to identify potential targets.
Experimental Protocol: Kinase/Enzyme Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Utilize commercially available kinase/enzyme screening panels (e.g., Eurofins, Promega). Prepare assay plates with the enzymes, substrates, and ATP (for kinases) according to the manufacturer's instructions.
-
Compound Addition: Add this compound to the assay wells at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Incubation: Incubate the plates for the recommended time and temperature to allow for the enzymatic reaction.
-
Detection: Use an appropriate detection method (e.g., fluorescence, luminescence, radioactivity) to measure enzyme activity.
-
Data Analysis: Calculate the percent inhibition of each enzyme by the compound compared to a vehicle control. Hits are typically defined as enzymes with >50% inhibition at a given concentration.
Cellular Assays to Determine Biological Activity
Parallel to biochemical screening, it is crucial to assess the compound's effect on cellular processes.
Experimental Protocol: Anti-proliferative Assay (MTT/MTS Assay)
-
Cell Culture: Plate cancer cell lines (e.g., A549, HepG2, HGC-27, MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
IC50 Calculation: Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
Hypothetical Signaling Pathway and Experimental Workflow Visualization
To aid in conceptualizing the potential mechanism and the experimental approach, the following diagrams are provided.
Caption: Hypothetical signaling pathway for a nicotinamide derivative.
Caption: Experimental workflow for target identification.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the nicotinamide derivative class provides a fertile ground for hypothesis-driven research. The proposed experimental workflows offer a clear path forward for researchers to uncover the biological activity of this novel compound. Future studies should focus on identifying its direct molecular targets, delineating the downstream signaling pathways it modulates, and ultimately, assessing its therapeutic potential in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 6-Methoxynicotinimidamide Hydrochloride in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
6-Methoxynicotinimidamide hydrochloride is a compound of interest in contemporary pharmaceutical research. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination and interpretation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. For a compound like this compound, which is a salt, the process of dissolution involves overcoming the lattice energy of the crystal and the solvation of the resulting ions. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires consideration of the following factors:
-
Solvent Polarity: Polar solvents, which have a significant dipole moment, are generally more effective at dissolving polar solutes and salts. The polarity of a solvent determines its ability to solvate the charged ions of the hydrochloride salt.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly influence solubility. Protic solvents, such as alcohols, can form strong hydrogen bonds, which can aid in the dissolution of compounds with complementary functional groups.
-
Dielectric Constant: A solvent with a high dielectric constant is more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby promoting dissolution.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature, as the dissolution process is often endothermic.
Solubility Profile of this compound: An Illustrative Overview
While specific experimental data for this compound is not widely published, a plausible solubility profile can be projected based on its structure as a hydrochloride salt with a methoxy-substituted aromatic ring. The following table presents a hypothetical but scientifically reasoned solubility profile in a range of common organic solvents at ambient temperature.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | > 50 |
| Ethanol | 24.5 | 25 - 50 | |
| Isopropanol | 19.9 | 10 - 25 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
| Dimethylformamide (DMF) | 36.7 | 50 - 100 | |
| Acetonitrile | 37.5 | 5 - 10 | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | < 1 |
| Toluene | 2.4 | < 0.1 | |
| Hexane | 1.9 | < 0.1 |
Note: These values are illustrative and should be experimentally verified.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][2] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.
-
Self-Validating System and Quality Control:
-
Visual Confirmation: Always ensure that an excess of solid remains at the end of the equilibration period.
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration time.
-
Multiple Replicates: Prepare at least three replicates for each solvent to assess the precision of the measurement.
-
Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.[5]
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Interpretation of Solubility Data
The hypothetical solubility data presented above aligns with established chemical principles. The high solubility in polar solvents like DMSO and methanol is anticipated due to their ability to solvate the ions of the hydrochloride salt effectively. The moderate solubility in less polar alcohols like ethanol and isopropanol reflects their reduced polarity and dielectric constant. As expected, the compound is predicted to be poorly soluble in nonpolar solvents such as toluene and hexane, which cannot effectively solvate the charged species.
Understanding this solubility profile is crucial for various stages of drug development:
-
Preformulation: The choice of solvents for early-stage in vitro and in vivo studies is directly informed by solubility data.
-
Formulation Development: This data is essential for developing stable and effective dosage forms, whether they are oral solutions, injectables, or solid dispersions.
-
Process Chemistry: During synthesis and purification, solubility data guides the selection of appropriate solvents for crystallization and isolation of the final product.
References
An In-Depth Technical Guide to 6-Methoxynicotinimidamide Hydrochloride: Structural Analogs and Derivatives in Modern Drug Discovery
Introduction: The Prominence of the Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide range of biological targets with high affinity. The pyridine ring, a core component of nicotinamide and its derivatives, is a quintessential example of such a scaffold.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This guide delves into the chemical and biological landscape of a specific subclass: 6-Methoxynicotinimidamide hydrochloride and its structural analogs.
While public domain data on this compound (CAS: 201937-22-6) is limited, its structure represents a fascinating convergence of a classic pyridine core with a reactive imidamide functional group.[2] This document will, therefore, use this molecule as a focal point to explore the broader family of nicotinimidamide and nicotinamide derivatives. We will dissect their synthesis, explore their diverse biological activities, elucidate key structure-activity relationships (SAR), and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
I. Synthetic Strategies: Building the Nicotinimidamide Core and Its Analogs
The therapeutic potential of any scaffold is unlocked through efficient and versatile synthetic methodologies. The synthesis of nicotinimidamides has evolved significantly, moving towards more efficient, sustainable, and high-yield approaches.
A. Advanced Multi-Component Reaction for Nicotinimidamide Synthesis
A standout modern technique is the copper-catalyzed four-component domino reaction.[1] This method is lauded for its efficiency and eco-friendly profile, allowing for the creation of complex nicotinimidamides in a single tandem procedure.[1]
The reaction proceeds via a CuAAC/ring-cleavage/cyclization/oxidation cascade, combining O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate (NH₄OAc).[1] A key insight from this method is that while a wide array of substituents on the sulfonyl azide are well-tolerated, the functional groups on the terminal ynone substrates significantly influence the reaction's outcome and yield.[1]
Caption: Workflow of the copper-catalyzed four-component synthesis.
Experimental Protocol: Four-Component Synthesis of Nicotinimidamides[1]
Objective: To synthesize novel nicotinimidamide derivatives using a tandem four-component reaction.
Materials:
-
O-acetyl oxime (1.0 equiv)
-
Terminal ynone (1.2 equiv)
-
Sulfonyl azide (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (2.0 equiv)
-
Copper(I) catalyst (e.g., CuI, 10 mol%)
-
Solvent (e.g., DMSO)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
To a clean, dry reaction vessel, add the O-acetyl oxime, terminal ynone, sulfonyl azide, and ammonium acetate.
-
Add the solvent (DMSO) to dissolve the reactants.
-
Add the copper(I) catalyst to the mixture.
-
Seal the vessel and stir the mixture vigorously at a specified temperature (e.g., 80 °C) for the required reaction time (e.g., 12-24 hours), monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure nicotinimidamide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
B. Alternative Synthetic Routes
Beyond multi-component reactions, other established methods are crucial for generating diversity. Palladium-catalyzed reactions, such as carboamination and aminocarbonylation, are powerful tools for functionalizing pyridine and related heterocyclic rings, allowing for the precise installation of various substituents.[3][4] These techniques are instrumental in building libraries of analogs for SAR studies.
II. Therapeutic Potential and Biological Activity
Nicotinamide and nicotinimidamide derivatives exhibit a remarkable breadth of biological activities, with oncology being a particularly prominent area of investigation.
A. Anticancer Activity: Targeting Angiogenesis and DNA Repair
1. VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway.[5] Several nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.[5][6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide analogs.
Some of the most potent compounds identified exhibit IC₅₀ values in the nanomolar range against VEGFR-2 and low micromolar activity against cancer cell lines.[5]
| Compound | Target | IC₅₀ (VEGFR-2) | Antiproliferative IC₅₀ (HCT-116) | Antiproliferative IC₅₀ (HepG2) | Reference |
| Compound 8 | VEGFR-2 | 77.02 nM | 5.4 µM | 7.1 µM | [5] |
| Sorafenib (Control) | VEGFR-2 | 53.65 nM | - | - | [5] |
| BRN-250 | VEGFR-2 | Not specified | Inhibits at 10-100 nM | - | [7] |
2. ALKBH2 Inhibition: The DNA demethylase AlkB homolog 2 (ALKBH2) is overexpressed in several cancers, including glioblastoma, and plays a role in disease progression.[8] Recently, nicotinamide derivatives have been identified as the first potent and selective small-molecule inhibitors of ALKBH2. One such inhibitor, AH2-15c, displayed an IC₅₀ of 31 nM.[8] This discovery opens a new avenue for therapeutic intervention in cancers dependent on this DNA repair pathway.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
B. Antimicrobial and Agrochemical Applications
The nicotinamide scaffold is also a fertile ground for developing antimicrobial agents. Through strategies like azo-incorporation and bioisosteric replacement, novel derivatives have been created with potent fungicidal activity.[9] One such compound, NTM18, which replaced an azo bond with a 1,2,4-oxadiazole ring, demonstrated a remarkable 94.44% control effect against Rhizoctonia solani (rice sheath blight), far surpassing the commercial fungicide boscalid.[9] This highlights the utility of these derivatives beyond human medicine and into the crucial field of crop protection.
III. Structure-Activity Relationship (SAR) and Pharmacophore Design
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. Studies on nicotinamide derivatives have yielded critical insights.
A. Key Pharmacophoric Features for VEGFR-2 Inhibition
The design of potent VEGFR-2 inhibitors based on the nicotinamide scaffold relies on incorporating several key features that mimic the binding of type II inhibitors like sorafenib.[5][6]
Caption: Key pharmacophoric features for nicotinamide-based VEGFR-2 inhibitors.
-
Head Group: The nicotinamide moiety acts as the head, forming a critical hydrogen bond with the hinge region residue Cys919 in the ATP binding domain.[5]
-
Linker: A linker, often a urea or amide group, correctly positions the molecule.
-
Central Aromatic Moiety: A central hydrophobic ring system occupies the core of the binding site.
-
Hydrophobic Tail: A terminal hydrophobic group is directed towards an allosteric hydrophobic pocket, engaging in crucial hydrophobic interactions.[5]
B. The Impact of Physicochemical Properties
SAR studies have also underscored the importance of physicochemical properties like cell permeability. In the development of ALKBH2 inhibitors, an initial potent compound (AH2-15c) contained a carboxyl group that limited its ability to cross the cell membrane, resulting in poor cellular activity.[8] The researchers astutely investigated its un-hydrolyzed ester counterpart (AH2-14c), which demonstrated vastly superior anti-proliferative and anti-migration effects in glioblastoma cells, providing a textbook example of how prodrug strategies can overcome permeability issues.[8]
IV. Conclusion and Future Directions
The this compound scaffold and its broader family of derivatives represent a highly versatile and therapeutically relevant class of molecules. The development of innovative, high-efficiency synthetic methods has enabled the rapid exploration of their chemical space, leading to the discovery of potent inhibitors for critical targets in oncology, such as VEGFR-2 and ALKBH2, as well as promising new leads in agrochemical science.[1][8][9]
Future research should focus on:
-
Lead Optimization: Further refining the potency and selectivity of existing lead compounds through iterative SAR studies.
-
In Vivo Evaluation: Advancing the most promising analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Deepening the understanding of how these molecules interact with their targets and the downstream cellular consequences.
-
Exploring New Targets: Leveraging the privileged nature of the nicotinamide scaffold to design inhibitors for other disease-relevant targets.
This guide has provided a technical framework for understanding and advancing the study of these compelling molecules. Their continued exploration holds significant promise for the development of next-generation therapeutics.
References
- 1. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 201937-22-6 [chemicalbook.com]
- 3. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and In-Silico Deep Dive into 6-Methoxynicotinimidamide Hydrochloride: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 6-Methoxynicotinimidamide hydrochloride, a compound of interest in contemporary drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the molecule's physicochemical properties, mechanism of action, and therapeutic potential through in-silico methodologies. By integrating principles of computational chemistry with established experimental validation techniques, this guide serves as a roadmap for a rigorous and efficient evaluation of this promising chemical entity.
Part 1: Foundational Understanding and Synthesis
Chemical Identity
This compound is the hydrochloride salt of 6-methoxynicotinimidamide. The presence of the methoxy group on the pyridine ring and the imidamide functional group suggests unique electronic and structural properties that warrant detailed investigation. The hydrochloride form is typically utilized to improve solubility and stability.[1][2]
-
IUPAC Name: 6-methoxypyridine-3-carboximidamide hydrochloride
-
CAS Number: 201937-22-6[2]
-
Molecular Formula: C7H10ClN3O
-
Molecular Weight: 187.63 g/mol
Rationale for Theoretical Study
Computational analysis serves as a powerful, cost-effective tool in the early stages of drug discovery to predict molecular properties, understand reaction mechanisms, and guide experimental design.[3] For this compound, theoretical studies can provide critical insights into its electronic structure, reactivity, and potential interactions with biological targets, thereby accelerating its development timeline.
Synthesis and Characterization: A Proposed Workflow
While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be extrapolated from established methods for nicotinamide derivatives.[4][5] A typical synthesis would involve the conversion of a 6-methoxynicotinonitrile precursor, followed by treatment with hydrochloric acid to yield the final salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Following synthesis, a comprehensive characterization is imperative. This involves a suite of spectroscopic and analytical techniques to confirm the structure and purity of the compound.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Identify functional groups. | Characteristic peaks for N-H, C=N, C-O, and aromatic C-H vibrations. |
| ¹H and ¹³C NMR Spectroscopy | Elucidate the carbon-hydrogen framework. | Chemical shifts corresponding to the pyridine ring, methoxy, and imidamide protons and carbons.[4] |
| Mass Spectrometry | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragment ions. |
| Elemental Analysis | Confirm the elemental composition. | Percentages of C, H, N, Cl, and O consistent with the molecular formula. |
| Single-Crystal X-ray Diffraction | Determine the three-dimensional molecular and crystal structure. | Provides precise bond lengths, bond angles, and information on intermolecular interactions.[1][6] |
Part 2: In-Depth Theoretical Analysis
A multi-faceted computational approach is essential for a thorough understanding of this compound at the molecular level.
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure and properties of molecules.[7][8] For this compound, DFT calculations can elucidate several key parameters.
Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP functional is a common and reliable choice.[4][7]
-
Basis Set: 6-311++G(d,p) or a similar basis set that includes diffuse and polarization functions is recommended for accurate results.[7]
-
Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) should be used to simulate an aqueous environment.
-
Calculations to Perform:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.[7]
-
Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the vibrational (IR and Raman) spectra.[8]
-
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[4]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.
-
DFT Workflow
Caption: A typical workflow for DFT calculations on this compound.
Molecular Docking: Predicting Biological Targets
Given that the related compound, 6-methoxynicotinamide, is a known inhibitor of Nicotinamide N-methyltransferase (NNMT), molecular docking studies are crucial to investigate the binding affinity and interaction of this compound with this and other potential biological targets.[9][10]
Protocol for Molecular Docking:
-
Software: AutoDock, Schrödinger Maestro, or similar docking programs.
-
Target Preparation:
-
Obtain the crystal structure of the target protein (e.g., human NNMT) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of 6-Methoxynicotinimidamide (as the free base, since the protonation state in the binding pocket may vary) and optimize its geometry using a force field (e.g., MMFF94) or DFT.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Run the docking algorithm to generate multiple binding poses of the ligand.
-
-
Analysis:
-
Analyze the binding poses based on their docking scores and clustering.
-
Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) to understand the binding mode.
-
| Parameter | Significance |
| Binding Energy/Docking Score | Predicts the binding affinity of the ligand to the target. |
| Hydrogen Bonds | Key electrostatic interactions that stabilize the protein-ligand complex. |
| Hydrophobic Interactions | Important for ligand recognition and binding in nonpolar pockets. |
| RMSD | Root-mean-square deviation between docked poses, indicating the robustness of the docking result. |
Molecular Dynamics (MD) Simulations: Assessing Stability
To complement the static picture provided by molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the protein-ligand complex over time.[7]
Protocol for MD Simulations:
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Simulation:
-
Perform energy minimization, followed by equilibration (NVT and NPT ensembles).
-
Run the production simulation for a sufficient duration (e.g., 100 ns).
-
-
Analysis:
-
Calculate RMSD and Root-Mean-Square Fluctuation (RMSF) to assess the stability of the complex.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation trajectory.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Part 3: Pharmacological Context and Future Directions
Potential Therapeutic Applications
The structural similarity to 6-methoxynicotinamide, a known NNMT inhibitor, strongly suggests that this compound could also target this enzyme.[11][12][13] Inhibition of NNMT has been implicated in the treatment of various metabolic disorders, including obesity and type 2 diabetes, as well as certain types of cancer.[9][12][13]
Potential Signaling Pathway Involvement
Caption: Hypothesized mechanism of action via NNMT inhibition.
ADMET Prediction
In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug development. Various online tools and software packages can be used to predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.
Concluding Remarks and Future Outlook
The theoretical and computational framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this compound. The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations will not only elucidate the fundamental properties of this molecule but also guide its development as a potential therapeutic agent. Experimental validation of the in-silico findings remains a crucial and indispensable step in the drug discovery pipeline. Future research should focus on the synthesis and in-vitro and in-vivo testing of this compound to confirm its predicted biological activity and therapeutic potential.
References
- 1. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 201937-22-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
preliminary biological screening of 6-Methoxynicotinimidamide hydrochloride
An In-Depth Technical Guide to the Preliminary Biological Screening of 6-Methoxynicotinimidamide Hydrochloride
Foreword: Charting a Course for a Novel Nicotinamide Derivative
In the landscape of drug discovery, the arrival of a novel chemical entity like this compound presents both a challenge and an opportunity. As a nicotinamide derivative, it belongs to a class of compounds renowned for their diverse biological activities, from influencing cellular metabolism as NAD precursors to exhibiting targeted effects in oncology and inflammatory diseases.[1][2][3][4] This guide eschews a one-size-fits-all template. Instead, it lays out a bespoke, logic-driven strategy for the initial biological evaluation of this compound. We will proceed from a foundation of broad-spectrum analysis to more targeted, hypothesis-driven assays, ensuring that each step is a self-validating system designed to reveal the compound's therapeutic potential efficiently and rigorously.
Foundational Principle: De-risking Through a Tiered Screening Cascade
The initial goal is not to definitively prove a mechanism of action but to rapidly assess the compound's general biological impact and identify the most promising therapeutic avenues for further exploration. A tiered approach is paramount to conserve resources while maximizing data output. Our investigation will be structured as follows:
-
Tier 1: Foundational Viability and Cytotoxicity Assessment. Before we can ask what a compound does, we must understand its effect on basic cellular health. This is a non-negotiable first step.
-
Tier 2: Hypothesis-Driven Functional Screening. Based on the nicotinamide scaffold, we will explore three high-probability areas of activity: anti-inflammatory, anti-proliferative/anticancer, and antimicrobial.
-
Tier 3: Data Synthesis and Decision Matrix. We will integrate the findings to construct a preliminary profile of the compound and make an evidence-based decision on the most promising path for lead optimization.
Caption: High-level overview of the tiered screening workflow.
Tier 1: General Cytotoxicity Profiling
Causality: A compound's cytotoxicity profile is the lens through which all other activity is viewed. A highly cytotoxic compound might be a candidate for oncology but is likely unsuitable for treating a chronic inflammatory condition. Conversely, a non-toxic compound is a prerequisite for most other therapeutic applications. We will use a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.
Key Experiment: MTT/XTT Assay for Cellular Viability
The MTT and XTT assays are foundational, reliable methods for assessing cell viability.[5][6][7] They rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple or orange, respectively). The intensity of the color is directly proportional to the number of viable cells.[8] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.
Experimental Protocol: XTT Viability Assay
-
Cell Culture: Seed human cell lines (e.g., HEK293 for general toxicity, THP-1 for immunology, and a representative cancer line like MCF-7) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range would be from 100 µM down to 1 nM, using 10-fold serial dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent and long enough to observe potential anti-proliferative effects.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., coupling the XTT reagent with an electron-coupling reagent). Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The water-soluble formazan product will form during this time.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate spectrophotometer. A reference wavelength of 650 nm is used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Tier 2: Hypothesis-Driven Functional Screening
With a baseline understanding of the compound's toxicity, we can now probe for specific biological functions.
Anti-Inflammatory Potential
Causality: Chronic inflammation is a key driver of numerous diseases.[9] Many drugs function by modulating the inflammatory response. A common in vitro model uses lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate immune cells like monocytes (THP-1 cell line) or macrophages to produce pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and inflammatory mediators like nitric oxide (NO).[10][11] We will assess if our compound can inhibit this response.
-
Cell Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Tier 1 data). Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
TNF-α Measurement (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of TNF-α in the collected supernatants, following the manufacturer's protocol.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Analysis: Compare the levels of TNF-α and NO in compound-treated wells to the LPS-only positive control. Calculate the percentage of inhibition.
Caption: Hypothesized pathway for anti-inflammatory screening.
Anti-Proliferative & Anticancer Potential
Causality: The nicotinamide structure is present in several anticancer agents.[2][12] Some derivatives act by inhibiting key signaling molecules involved in angiogenesis, such as VEGFR-2, while others may interfere with DNA repair or cellular metabolism unique to cancer cells.[1][3] If the Tier 1 screen revealed cytotoxicity that was more pronounced in a cancer cell line than in a non-cancerous line (selective cytotoxicity), this pathway is of high interest. The screening can be expanded to a broader panel of cancer cell lines to identify patterns of activity.
-
Cell Selection: Utilize a diverse panel of human cancer cell lines representing different tissues of origin (e.g., breast (MCF-7), colon (HCT-116), lung (A549), glioblastoma (U87)).
-
Assay Execution: Perform the XTT/MTT assay as described in Section 2.2 for each cell line in parallel.
-
Data Analysis: Calculate the IC₅₀ value for the compound against each cell line.
-
Interpretation: A compound is considered a "hit" if it shows potent activity (e.g., IC₅₀ < 10 µM) and particularly if it demonstrates selectivity (i.e., is significantly more potent against one or more cancer cell lines compared to non-cancerous cells like HEK293).
Antimicrobial Potential
Causality: With the rise of antimicrobial resistance, there is a constant need for novel antibiotics.[13][14] Preliminary screening against a panel of clinically relevant bacteria is a cost-effective way to identify potential leads. The initial screen determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
-
Bacterial Strains: Use a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Data Synthesis and Decision Matrix
The preliminary screen is complete. The data must now be synthesized to guide the next steps. The goal is to prioritize the most promising therapeutic direction.
Quantitative Data Summary
| Assay Type | Cell Line / Organism | Endpoint | Result (Example) |
| Cytotoxicity | HEK293 (Non-cancerous) | IC₅₀ | > 100 µM |
| MCF-7 (Breast Cancer) | IC₅₀ | 8.5 µM | |
| HCT-116 (Colon Cancer) | IC₅₀ | 12.1 µM | |
| Anti-Inflammatory | Differentiated THP-1 | TNF-α Inhibition (IC₅₀) | 45 µM |
| Differentiated THP-1 | NO Inhibition (IC₅₀) | 60 µM | |
| Antimicrobial | S. aureus | MIC | > 128 µg/mL |
| E. coli | MIC | > 128 µg/mL |
Decision-Making Framework
The results from the screening cascade feed into a decision matrix. This is not merely a summary but an interpretive framework that translates raw data into a strategic direction.
Caption: Decision matrix for prioritizing development paths.
Interpretation of Example Data: Based on the table above, this compound shows selective cytotoxicity against cancer cells (IC₅₀ of 8.5 µM) with minimal impact on non-cancerous cells (IC₅₀ > 100 µM). Its anti-inflammatory activity is modest, and it has no significant antimicrobial properties. Therefore, according to our decision matrix, the anticancer drug development path would be prioritized for this compound.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered approach for the . By starting with a broad cytotoxicity assessment and moving to hypothesis-driven functional assays, we can efficiently identify the most promising therapeutic potential of this novel molecule. A "hit" in any of the Tier 2 screens would trigger a cascade of follow-up studies, such as target deconvolution, structure-activity relationship (SAR) studies, and eventually, progression to in vivo models. This structured, evidence-based screening strategy ensures that resources are directed effectively, accelerating the journey from a novel compound to a potential therapeutic lead.
References
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. namsa.com [namsa.com]
- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Screening Strategies to Identify New Antibiotics: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Synthesis of 6-Methoxynicotinimidamide Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Methoxynicotinimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the well-established Pinner reaction, a reliable method for converting nitriles to imidates and subsequently to amidines. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization. The information is curated to provide researchers with the necessary details to confidently reproduce this synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of interest in the development of novel therapeutic agents. The amidine functional group is a key pharmacophore in many biologically active molecules, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. The methoxy substituent on the pyridine ring can influence the electronic properties and metabolic stability of potential drug candidates. A reliable and well-documented synthetic protocol is therefore essential for researchers working on the synthesis of compound libraries for screening and lead optimization.
The primary route for the synthesis of this compound is the Pinner reaction, which proceeds in two main stages.[1] The first stage involves the acid-catalyzed reaction of the starting material, 6-methoxynicotinonitrile, with an alcohol (in this case, ethanol) in the presence of anhydrous hydrogen chloride to form an ethyl imidate hydrochloride salt, also known as a Pinner salt.[2][3] In the second stage, the Pinner salt is treated with ammonia in a process called ammonolysis to yield the desired amidine hydrochloride.[4]
Reaction Mechanism and Workflow
The synthesis of this compound via the Pinner reaction can be visualized as a two-step process. The first step is the formation of the Pinner salt (ethyl 6-methoxynicotinimidate hydrochloride), followed by the ammonolysis of this intermediate to form the final product.
Reaction Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 6-Methoxynicotinonitrile | 72619-96-4 | C₇H₆N₂O | 134.14 | Starting material. |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent and solvent. Must be anhydrous. |
| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Reagent. Must be anhydrous. |
| Ammonia (in ethanol) | 64-17-5 | NH₃ | 17.03 | Reagent. Typically a 7N solution in ethanol. |
| Anhydrous Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | For washing and precipitation. |
| Deuterated Solvents (for NMR) | - | - | - | e.g., DMSO-d₆ or D₂O |
Equipment
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
-
Melting point apparatus
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the Pinner reaction. Researchers should perform a small-scale trial run to optimize conditions for their specific setup.
Step 1: Synthesis of Ethyl 6-Methoxynicotinimidate Hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 6-methoxynicotinonitrile (10.0 g, 74.5 mmol) in anhydrous ethanol (100 mL).
-
HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. The reaction is exothermic, so maintain the temperature below 10°C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.
-
Reaction: Stopper the flask and allow the mixture to stir at room temperature for 12-24 hours. The Pinner salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of anhydrous diethyl ether (50 mL each) to remove any unreacted starting material and excess HCl.
-
Drying: Dry the isolated ethyl 6-methoxynicotinimidate hydrochloride under vacuum to a constant weight. The intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried ethyl 6-methoxynicotinimidate hydrochloride (from the previous step) in a 7N solution of ammonia in ethanol (150 mL).
-
Reaction: Stir the suspension at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the imidate intermediate.
-
Workup: Upon completion of the reaction, a white precipitate of ammonium chloride will be present. Remove the ammonium chloride by filtration.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound (CAS: 201937-22-6) should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be a high-melting solid, characteristic of hydrochloride salts. Due to a lack of specific literature data, a precise melting point cannot be provided. It is recommended to determine the melting point of the synthesized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the aromatic protons on the pyridine ring, and the exchangeable protons of the amidinium group. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or D₂O).
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the methoxy carbon, the aromatic carbons of the pyridine ring, and the carbon of the amidinium group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group (typically in the range of 3100-3400 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen Chloride (gas): Highly corrosive and toxic upon inhalation. Handle only in a fume hood. Anhydrous HCl can be generated in situ or obtained from a cylinder. Ensure all connections are secure to prevent leaks.
-
Ammonia: Corrosive and has a pungent odor. A solution of ammonia in ethanol is flammable. Handle in a fume hood.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Avoid open flames and sources of ignition.
-
Product: The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
Conclusion
The Pinner reaction provides a reliable and efficient method for the synthesis of this compound from 6-methoxynicotinonitrile. This application note offers a detailed protocol and important safety considerations to guide researchers in the successful synthesis of this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in drug discovery and development.
References
Application Note: Comprehensive Analytical Characterization of 6-Methoxynicotinimidamide Hydrochloride
Introduction
6-Methoxynicotinimidamide hydrochloride is a pyridine-based small molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for its safety and efficacy. This application note provides a comprehensive guide to the analytical methods for the complete characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein cover structural elucidation, purity determination, and quantification, underpinned by field-proven insights and established scientific principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development. While experimental data for this specific salt is not widely published, properties can be inferred from its structure and related compounds like 6-methoxynicotinamide[1].
Structure:
-
IUPAC Name: 6-methoxypyridine-3-carboximidamide hydrochloride
-
Molecular Formula: C7H10ClN3O
-
CAS Number: 201937-22-6[2]
The presence of a basic pyridine nitrogen and an imidamide group, along with the hydrochloride salt form, suggests good aqueous solubility. The aromatic pyridine ring provides a chromophore suitable for UV spectrophotometric analysis.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms in this compound.
Rationale: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR will identify the number of chemically distinct carbon atoms and their nature (e.g., aromatic, aliphatic, carbonyl-like). For nicotinamide derivatives, these techniques are standard for structural confirmation[3][4][5].
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons (e.g., -NH₂) with the solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Include a relaxation delay (D1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign peaks to the corresponding protons and carbons in the molecule based on chemical shifts, coupling constants, and comparison to known spectra of similar nicotinamide derivatives[3][4][5]. Two-dimensional NMR experiments like COSY and HSQC can be employed for more complex structures or to confirm assignments[6].
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
Rationale: High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of the compound with high accuracy. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. This is a standard characterization technique for newly synthesized nicotinamide derivatives[3][4].
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.
-
Infusion Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire spectra in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₇H₉N₃O (the free base). The difference should be within a few ppm.
-
Purity Assessment and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and for identifying and quantifying any impurities. The presence of impurities can impact the safety and efficacy of a drug substance[7][8].
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination and impurity profiling in the pharmaceutical industry[9][10]. A stability-indicating HPLC method should be developed to separate the main compound from any potential degradation products or process-related impurities.
Rationale: Given that 6-Methoxynicotinimidamide is a pyridine derivative, a reversed-phase HPLC method is a suitable starting point. Pyridine compounds can be analyzed effectively using this technique[11][12][13]. The hydrochloride salt form suggests that pH control of the mobile phase will be important for achieving good peak shape and retention. Interaction of the positively charged nitrogen with residual silanols on the stationary phase can lead to peak broadening, which can be mitigated by using a modern, well-end-capped column and appropriate mobile phase additives[14].
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required. For impurity identification, an HPLC system coupled to a mass spectrometer (LC-MS) is highly recommended[6][9][10].
-
Chromatographic Conditions:
-
Column: A C18 column with good end-capping (e.g., Agilent Zorbax, Waters Symmetry) is a good starting point. Typical dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid (TFA) in water. The acid helps to protonate the molecule and suppress silanol interactions.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 20-30 minutes) is recommended for separating impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 260-270 nm).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
For impurity profiling, the goal is to detect, identify, and quantify any impurities present at levels above the reporting threshold (typically 0.05% or higher, as per ICH guidelines). LC-MS can be used to obtain the molecular weights of unknown impurities, which aids in their structural elucidation[9][10].
-
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Quantitative Analysis
For routine quality control and formulation analysis, a simple and rapid quantitative method is often required.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds containing a chromophore.
Rationale: The pyridine ring in this compound will exhibit UV absorbance. This method is often used for the quantification of APIs in bulk and in simple formulations[15][16]. A derivative spectrophotometry approach could also be considered to resolve the compound from excipients in a formulation[17].
Protocol: Quantitative UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent Selection: Choose a solvent in which the analyte is stable and that does not absorb in the region of interest (e.g., methanol, ethanol, or water).
-
Determination of λmax:
-
Prepare a dilute solution of the compound.
-
Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), in accordance with Beer's Law.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample with a concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Comprehensive Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Workflow for the analytical characterization of 6-Methoxynicotinimidamide HCl.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing a suite of orthogonal analytical techniques. NMR and high-resolution mass spectrometry are indispensable for initial structural confirmation. A well-developed, stability-indicating HPLC method is the cornerstone for purity assessment and the identification of any process-related or degradation impurities. For routine quantification, UV-Vis spectrophotometry offers a simple and reliable method. By following the protocols outlined in this application note, researchers and drug development professionals can ensure the comprehensive characterization of this compound, thereby guaranteeing its quality, consistency, and suitability for further investigation.
References
- 1. 6-Methoxynicotinamide | C7H8N2O2 | CID 250810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 201937-22-6 [chemicalbook.com]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. biotech-spain.com [biotech-spain.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 15. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
HPLC method development for 6-Methoxynicotinimidamide hydrochloride
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 6-Methoxynicotinimidamide Hydrochloride
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the systematic development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a novel compound, a validated analytical method is crucial for its progression through the drug development pipeline, ensuring accurate assessment of purity, stability, and formulation strength. This document provides a scientifically grounded, step-by-step protocol, from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines. We will explore the rationale behind critical experimental choices, including column and mobile phase selection, and detail the procedures for system suitability, forced degradation studies, and full method validation.
Introduction: The Analytical Imperative for this compound
This compound is a pyridine derivative with potential therapeutic applications. The development of a robust and reliable analytical method is a prerequisite for all stages of pharmaceutical development, from preclinical characterization to quality control of the final drug product. A stability-indicating HPLC method is particularly critical as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, a requirement for shelf-life determination and ensuring patient safety[1][2].
This application note serves as a practical guide for researchers and drug development professionals, providing a logical workflow and detailed protocols for establishing a validated, stability-indicating HPLC method for this compound.
Predicted Physicochemical Properties and Chromatographic Considerations
As of the writing of this note, detailed experimental physicochemical data for this compound is not widely available. However, an analysis of its chemical structure allows for the prediction of its properties, which in turn guides the HPLC method development strategy.
-
Structure: this compound (CAS: 201937-22-6) is a salt of a basic compound.[3] The presence of the pyridine ring and the imidamide group suggests it is a polar and basic molecule.
-
pKa: Pyridine derivatives typically have a pKa in the range of 5.2-6.0.[4][5] The imidamide group will also contribute to the basicity of the molecule. This predicted pKa is a critical parameter for selecting the appropriate mobile phase pH to ensure good peak shape and retention.
-
Polarity: The presence of multiple nitrogen and oxygen atoms, along with its salt form, indicates that this compound is a polar, water-soluble compound.[6] This presents a potential challenge for retention on traditional non-polar stationary phases like C18.[6]
These predicted properties suggest that a reversed-phase HPLC method will be suitable, but may require specific strategies to retain and resolve this polar compound.
HPLC Method Development Strategy
Our strategy is to develop a robust RP-HPLC method with UV detection. The following sections detail the rationale for the selection of the various chromatographic parameters.
Column Selection: Taming a Polar Compound
Given the predicted polar nature of this compound, a standard C18 column might provide insufficient retention. Therefore, the following column chemistries should be screened:
-
Polar-Endcapped C18: These columns have a modified surface that reduces the interaction of basic compounds with residual silanols, improving peak shape. The endcapping also makes them more compatible with highly aqueous mobile phases, which are often necessary for retaining polar compounds.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This allows for better retention of polar compounds through alternative interactions and also improves performance in highly aqueous mobile phases.
-
Phenyl-Hexyl Phases: The phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like our pyridine derivative through pi-pi interactions.
For this application note, we will proceed with a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) as our primary choice due to its versatility and robustness.
Mobile Phase Selection: The Key to Resolution
The mobile phase composition is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol as it provides lower viscosity and better UV transparency. A gradient elution from a low to a high concentration of acetonitrile will be explored to ensure elution of any potential, more hydrophobic, degradation products.
-
Aqueous Phase and pH Control: To ensure good peak shape for a basic compound, the pH of the mobile phase should be controlled with a buffer. A pH of at least 2 units below the pKa of the analyte is recommended to ensure it is in a single ionic form.[7] Given the predicted pKa of around 5-6, a mobile phase pH of 3.0 is a good starting point. A phosphate or acetate buffer is suitable. For this method, we will use a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid .
-
Initial Gradient: A screening gradient of 5% to 95% acetonitrile over 20 minutes is a good starting point to determine the approximate elution time of the main peak and any impurities.
Detector Wavelength Selection
To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will be chosen to ensure maximum sensitivity. For pyridine-containing compounds, a λmax in the range of 250-280 nm is expected.[5][8]
Sample Preparation
The sample diluent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. For this method, a diluent of 95:5 (v/v) aqueous mobile phase buffer:acetonitrile is recommended.
Experimental Protocols
Protocol for Initial Method Development
-
Prepare the Mobile Phase:
-
Mobile Phase A: 20 mM potassium phosphate in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Prepare the Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (95:5 Mobile Phase A:Mobile Phase B) to obtain a concentration of 100 µg/mL.
-
-
Chromatographic Conditions (Initial Screening):
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at λmax (determined from UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Analysis:
-
Inject the standard solution and evaluate the chromatogram for retention time, peak shape, and the presence of any impurities.
-
Adjust the gradient, flow rate, and/or pH as needed to achieve a retention time of 5-15 minutes and a tailing factor of less than 1.5.
-
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Method Validation Protocol (ICH Q2(R1))
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[9][10]
System Suitability
System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.[11][12][13] These tests should be performed before any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][2][14][15][16]
Protocol for Forced Degradation:
Prepare a solution of this compound at 1 mg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours).
Analyze the stressed samples alongside a control sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity and Range
Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
Accuracy should be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution at 100% of the nominal concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the method parameters and assessing the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase pH: ± 0.2 units
The system suitability parameters should still be met under these varied conditions.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By following the logical steps outlined for method development and adhering to the detailed validation protocols based on ICH guidelines, researchers can establish a reliable and robust analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of this potential new therapeutic agent throughout its development lifecycle.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 201937-22-6 [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. benchchem.com [benchchem.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Methoxynicotinimidamide Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-Methoxynicotinimidamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a robust methodology for the unambiguous characterization of this and structurally related compounds.
Introduction: The Importance of Structural Verification
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a methoxy group, a pyridine ring, and an amidinium moiety gives rise to a unique electronic and structural profile. Accurate and complete structural verification is a critical prerequisite for its use in any research or development context.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the chemical structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond and through-space connectivities provides a detailed molecular fingerprint. This application note details the systematic application of a suite of NMR experiments for the complete structural assignment of this compound.
Physicochemical Properties and Predicted Spectral Features
Chemical Structure:

Molecular Formula: C₇H₁₀ClN₃O[1]
Key Structural Features for NMR Analysis:
-
Pyridine Ring: A heteroaromatic system with distinct electronic environments for each proton and carbon. The nitrogen atom and the methoxy and imidamide substituents will significantly influence the chemical shifts.
-
Methoxy Group (-OCH₃): Expected to produce a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum in the typical ether region.
-
Imidamide Group (-C(=NH)NH₂): As a hydrochloride salt, this group will be protonated, forming an amidinium cation. The protons on the nitrogen atoms are expected to be exchangeable and may exhibit broad signals in the ¹H NMR spectrum. The carbon of this group will have a characteristic chemical shift in the ¹³C NMR spectrum.[2][3][4]
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The Foundation of Quality Data
The quality of NMR data is fundamentally dependent on proper sample preparation. For this compound, a polar deuterated solvent is required due to its salt nature.
Protocol for Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its deuteration prevents large solvent signals in the ¹H NMR spectrum.[5][6] Methanol-d₄ (CD₃OD) is an alternative, but the hydroxyl proton signal may interfere with the analysis of exchangeable protons.
-
Concentration:
-
Dissolution:
-
Transfer to NMR Tube:
-
Final Steps: Cap the NMR tube and carefully wipe the outside with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.
NMR Data Acquisition: A Multi-experiment Approach
The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
Experimental Workflow Diagram:
Caption: Experimental workflow from sample preparation to structural elucidation.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: -2 to 12 ppm, Number of Scans: 16-32 | Provides information on the number of different types of protons and their splitting patterns. |
| ¹³C NMR | Spectral Width: 0 to 200 ppm, Number of Scans: 1024-4096, Proton Decoupling | Determines the number of chemically distinct carbon atoms. |
| DEPT-135 | Standard parameters | Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). |
| COSY | Standard parameters | Reveals proton-proton (¹H-¹H) couplings, identifying neighboring protons. |
| HSQC | Standard parameters, Optimized for ¹JCH ≈ 145 Hz | Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). |
| HMBC | Standard parameters, Optimized for long-range coupling (ⁿJCH, n=2,3) of 8-10 Hz | Shows correlations between protons and carbons over two or three bonds, key for connecting fragments. |
Data Interpretation and Structural Assignment
Predicted ¹H NMR Spectrum
-
Pyridine Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 will likely be the most downfield due to the influence of the adjacent nitrogen and the amidinium group. The protons at positions 4 and 5 will show coupling to each other.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.[10]
-
Amidinium Protons (-C(=NH₂)NH₂⁺): These protons are exchangeable with any residual water in the solvent and may appear as broad singlets. Their chemical shifts can vary significantly but are typically found in the downfield region (δ 7.0-10.0 ppm).
Predicted ¹³C NMR Spectrum
-
Pyridine Carbons: Five signals are expected. The carbon at position 6, bonded to the oxygen of the methoxy group, will be significantly downfield. The carbon at position 3, attached to the amidinium group, will also be downfield. The carbon at position 2 will be influenced by the ring nitrogen.[11]
-
Amidinium Carbon (-C(=NH)NH₂): This carbon is expected to resonate in the δ 160-170 ppm range.[4][12]
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.[10]
Table 2: Predicted Chemical Shift Ranges
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | 8.5 - 8.8 | - |
| H-4 | 8.0 - 8.3 | - |
| H-5 | 7.0 - 7.3 | - |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -NH₂ / =NH₂⁺ | 7.0 - 10.0 (broad) | - |
| C-2 | - | 145 - 150 |
| C-3 | - | 120 - 125 |
| C-4 | - | 140 - 145 |
| C-5 | - | 110 - 115 |
| C-6 | - | 160 - 165 |
| C (amidinium) | - | 160 - 170 |
Elucidation using 2D NMR
The following diagram illustrates how 2D NMR experiments connect the molecular fragments to confirm the structure.
Caption: Key 2D NMR correlations for structural assignment.
-
COSY: Will establish the connectivity between H-4 and H-5 on the pyridine ring.
-
HSQC: Will unambiguously assign each proton to its directly attached carbon (H-2 to C-2, H-4 to C-4, H-5 to C-5, and the methoxy protons to the methoxy carbon).
-
HMBC: This is the most powerful experiment for confirming the overall structure. Key expected correlations include:
-
The methoxy protons (-OCH₃) to C-6, confirming the position of the methoxy group.
-
H-2 to C-3 and C-4, confirming its position adjacent to the amidinium-substituted carbon.
-
H-5 to C-3 and C-4, confirming the pyridine ring connectivity.
-
H-2 and H-4 to the amidinium carbon, confirming the position of this substituent at C-3.
-
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a definitive and robust method for the structural characterization of this compound. The protocols and interpretation guidelines presented in this application note offer a systematic approach to ensure accurate and reliable results, which are essential for applications in drug discovery and development. The principles outlined here are broadly applicable to the analysis of other substituted heterocyclic compounds.
References
- 1. This compound | 201937-22-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two amidine derivatives studied by 1H, 13C, 14N, 15N NMR and GIAO-CHF calculations | Semantic Scholar [semanticscholar.org]
- 4. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6-Methoxynicotinimidamide Hydrochloride in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 6-Methoxynicotinimidamide hydrochloride, a compound of interest in pharmaceutical research, in human plasma. The methodology utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for complex biological matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection. The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of novel therapeutic agents.
Introduction
This compound is a small molecule of growing interest within the pharmaceutical industry. Its structural similarity to nicotinamide suggests potential roles in various biological pathways, making it a candidate for drug discovery and development programs. Accurate and reliable quantification of this compound in biological fluids is paramount for elucidating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed. This technique allows for the precise measurement of analytes at low concentrations, even in complex matrices like plasma, by separating the compound of interest from endogenous components and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern.
This application note provides a detailed, step-by-step protocol for the analysis of this compound in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
6-Chloronicotinamide (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard, 6-Chloronicotinamide, in methanol.
Working Standard Solutions:
-
Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
Calibration Curve and QC Samples:
-
Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol:
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The rationale for using protein precipitation with acetonitrile is its efficiency in removing the bulk of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system, while ensuring high recovery of the polar analyte.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
A gradient elution is employed to ensure good separation of the analyte and internal standard from endogenous plasma components and to maintain a sharp peak shape.
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The specific parameters should be optimized for the instrument in use.
Ionization Source Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Instrument dependent
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Methoxynicotinimidamide | 152.08 | 135.05 | 15 |
| 6-Methoxynicotinimidamide | 152.08 | 107.05 | 25 |
| 6-Chloronicotinamide (IS) | 157.01 | 140.00 | 20 |
| 6-Chloronicotinamide (IS) | 157.01 | 112.00 | 30 |
Data Analysis and Results
The quantification of this compound is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. The concentration of the analyte in the QC and unknown samples is then determined from this calibration curve.
Workflow and Fragmentation Diagrams
Figure 1: Analytical workflow for the quantification of 6-Methoxynicotinimidamide HCl.
developing an in vitro assay for 6-Methoxynicotinimidamide hydrochloride
An in-depth guide to the development and validation of robust in vitro assays for the characterization of 6-Methoxynicotinimidamide hydrochloride, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Introduction: Targeting the Core of Cellular Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone coenzyme in cellular metabolism, indispensable for a vast array of biological processes including energy production, DNA repair, and intracellular signaling.[1] In mammalian cells, the primary mechanism for maintaining NAD+ levels is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting step.[2][3] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[4]
Due to the high metabolic and proliferative rates of cancer cells, they exhibit an elevated dependence on the NAD+ salvage pathway, making NAMPT a compelling therapeutic target in oncology.[5][6] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, triggering an energy crisis and inducing apoptotic cell death in malignant cells.[6][7]
This compound, based on its structural analogy to the natural NAMPT substrate nicotinamide, is hypothesized to be a modulator of NAMPT activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and execute robust in vitro assays to investigate this hypothesis. We will detail two orthogonal assay systems: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target engagement and downstream functional effects in a physiological context.
Principle of the Assays
To comprehensively characterize the activity of this compound, a dual-pronged approach is recommended:
-
Biochemical Inhibition Assay: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified, recombinant NAMPT. It is a coupled-enzyme reaction where the product of the NAMPT reaction, NMN, is converted to NAD+, which then participates in a cycling reaction to generate a stable, detectable signal (colorimetric or fluorometric).[7][8] This method provides a direct measure of the compound's potency (IC₅₀) against its isolated target.
-
Cell-Based NAD+ Depletion Assay: This assay quantifies the effect of the compound on total NAD+ levels within living cells. It serves to confirm that the compound is cell-permeable and engages its target in a complex biological environment. A decrease in cellular NAD+ levels following treatment provides strong evidence of on-target activity.[9][10] This assay is crucial for understanding the compound's cellular efficacy (EC₅₀).
Visualization of the NAMPT Pathway and Assay Workflows
The following diagrams illustrate the core biological pathway and the principles behind the proposed experimental workflows.
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Caption: Workflow for the biochemical NAMPT inhibition assay.
Caption: Workflow for the cell-based NAD+/NADH quantification assay.
PART 1: Biochemical NAMPT Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on recombinant human NAMPT enzyme activity. It employs a coupled-enzyme system where NAD+ production is measured using a colorimetric readout.[11]
Materials and Equipment
| Reagent/Equipment | Supplier Example | Purpose |
| Recombinant Human NAMPT | BPS Bioscience (#50291) | Target Enzyme |
| Recombinant NMNAT1 | R&D Systems (#8039-NM) | Coupling Enzyme |
| Nicotinamide (NAM) | Sigma-Aldrich | Substrate |
| PRPP, ATP | Sigma-Aldrich | Co-substrates |
| NAMPT Assay Buffer | BPS Bioscience (#79314) | Reaction Buffer |
| WST-1 Reagent | Abcam (ab221819) | Colorimetric Detection |
| Diaphorase, ADH | Abcam (ab221819) | Cycling Enzymes |
| 96-well clear, flat-bottom plates | Corning | Assay Plate |
| Multichannel Pipettes | Gilson | Reagent Dispensing |
| Microplate Reader | Molecular Devices | Signal Detection (Abs 450 nm) |
| 6-Methoxynicotinimidamide HCl | AK Scientific, Inc. | Test Compound |
| FK866 | Selleck Chemicals | Positive Control Inhibitor |
Step-by-Step Protocol
1. Reagent Preparation:
- Compound Dilution: Prepare a 10 mM stock solution of this compound and the positive control (FK866) in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
- Enzyme Mix Preparation: On ice, prepare a master mix containing NAMPT Assay Buffer, recombinant NAMPT, and NMNAT1. The optimal enzyme concentrations should be determined empirically but typically fall in the ng/mL range. The goal is to achieve a robust signal well within the linear range of the assay during the incubation period.
- Substrate Mix Preparation: Prepare a master mix containing NAMPT Assay Buffer, Nicotinamide, PRPP, and ATP. The concentration of NAM should be approximately at its Km value to ensure sensitivity to competitive inhibitors.
- Detection Mix Preparation: Prepare a master mix of the detection reagents (WST-1, ADH, Diaphorase) according to the manufacturer's protocol.[11]
2. Assay Procedure:
- Add 20 µL of the appropriate control or compound dilution to each well of a 96-well plate:
- Test Wells: Diluted this compound.
- Positive Control: Diluted FK866.
- Negative Control (100% Activity): Assay buffer with DMSO.
- Blank (No Enzyme): Assay buffer with DMSO.
- Add 20 µL of the Enzyme Mix to all wells except the "Blank" wells. Add 20 µL of assay buffer to the "Blank" wells.
- Mix gently by tapping the plate and pre-incubate for 30 minutes at 37°C. This step allows the inhibitor to bind to the NAMPT enzyme before the reaction starts.
- Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.
- Incubate the plate for 60-90 minutes at 37°C. The optimal time should be determined during assay development to ensure the reaction remains in the linear phase for the negative control.
- Add 50 µL of the Detection Mix to all wells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
Determine IC₅₀: Plot the Percent Inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Example Value |
| IC₅₀ | Half-maximal inhibitory concentration | 15 nM |
| Hill Slope | Steepness of the dose-response curve | 1.1 |
| R² | Goodness of fit of the curve | > 0.98 |
PART 2: Cell-Based NAD+/NADH Quantification Assay
This protocol measures changes in the total cellular NAD+ and NADH pool in response to treatment with this compound. It utilizes a bioluminescent assay for high sensitivity and a broad dynamic range.[10][12]
Materials and Equipment
| Reagent/Equipment | Supplier Example | Purpose |
| A549 or HCT116 cells | ATCC | Cell Model (High NAMPT dependence) |
| Cell Culture Medium (e.g., RPMI) | Gibco | Cell Growth |
| Fetal Bovine Serum (FBS) | Gibco | Medium Supplement |
| 96-well white, clear-bottom plates | Corning | Cell Culture and Luminescence Assay |
| NAD+/NADH-Glo™ Assay | Promega (G9071) | NAD+ and NADH Detection |
| CellTiter-Glo® 2.0 Assay | Promega (G9241) | Cell Viability (for normalization) |
| Multichannel Pipettes | Gilson | Reagent Dispensing |
| Luminometer | Promega GloMax® | Signal Detection |
| Humidified CO₂ Incubator | Thermo Fisher Scientific | Cell Culture |
Step-by-Step Protocol
1. Cell Seeding:
- Culture cells according to standard protocols.
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into two separate 96-well white plates (one for the NAD+ assay, one for viability).
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10-point serial dilution of this compound in culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle control: DMSO; positive control: FK866).
- Incubate the plates for 24 to 72 hours. The optimal treatment duration should be determined empirically to observe maximal NAD+ depletion without excessive cell death.
3. NAD+/NADH Measurement:
- Equilibrate the NAD+/NADH-Glo™ Assay reagent and the cell plate to room temperature.
- Add 100 µL of the reconstituted NAD+/NADH-Glo™ reagent to each well.
- Mix by orbital shaking for 1 minute to induce cell lysis and initiate the enzymatic reaction.
- Incubate for 60 minutes at room temperature.
- Measure luminescence using a plate reader.
4. Cell Viability Measurement (Parallel Plate):
- Equilibrate the CellTiter-Glo® 2.0 reagent and the parallel cell plate to room temperature.
- Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce lysis.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence.
Data Analysis
-
Normalize NAD+ Signal: Divide the luminescence signal from the NAD+/NADH assay by the corresponding signal from the CellTiter-Glo® viability assay for each well. This corrects for any changes in NAD+ levels that are simply due to a reduction in cell number.
-
Calculate Percent NAD+ Remaining: % NAD+ Remaining = 100 * (NormalizedSignal_Compound / NormalizedSignal_Vehicle)
-
Determine EC₅₀: Plot the Percent NAD+ Remaining against the log concentration of the compound. Use a 4PL non-linear regression to calculate the EC₅₀, which is the concentration that causes a 50% reduction in cellular NAD+ levels.
| Parameter | Description | Example Value |
| EC₅₀ | Half-maximal effective concentration for NAD+ depletion | 50 nM |
| CC₅₀ | Half-maximal cytotoxic concentration (from viability data) | 250 nM |
| Therapeutic Window | Ratio of CC₅₀ / EC₅₀ | 5 |
Assay Validation and Quality Control
For an assay to be trustworthy, it must be robust and reproducible.[13] Key validation parameters should be assessed during development:
-
Z'-Factor: This metric assesses the statistical effect size and quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. It is calculated using the signals from positive and negative controls.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited control to the blank (no enzyme) control. A high S/B ratio (typically >5) is desirable.
-
Intra- and Inter-Assay Precision: The coefficient of variation (%CV) for replicate measurements within a single assay and across multiple independent assays should be less than 15%.
Safety Precautions
According to available Safety Data Sheets, this compound may cause skin and eye irritation.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. Handle the compound in a well-ventilated area or a chemical fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resources.mblintl.com [resources.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 10. goldmanlaboratories.com [goldmanlaboratories.com]
- 11. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 12. diva-portal.org [diva-portal.org]
- 13. kosheeka.com [kosheeka.com]
- 14. aksci.com [aksci.com]
Application Notes & Protocols: Characterizing 6-Methoxynicotinimidamide Hydrochloride in Cell Culture
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 6-Methoxynicotinimidamide hydrochloride, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). As the rate-limiting enzyme in the NAD⁺ salvage pathway, NAMPT is a critical target in various disease models, particularly in oncology.[1][2][3] Tumor cells often exhibit elevated NAMPT expression and a heightened reliance on this pathway to meet their metabolic demands for NAD⁺, a crucial cofactor for energy metabolism and cellular redox reactions.[2][3] This document outlines a multi-phased experimental strategy, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic validation and the analysis of downstream cellular consequences. The protocols provided herein are designed to be robust and self-validating, enabling researchers to rigorously determine the compound's potency, mechanism of action, and therapeutic potential in relevant cell culture models.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like PARPs and Sirtuins, which regulate DNA repair, metabolism, and cell survival. Mammalian cells synthesize NAD⁺ through several pathways, but the salvage pathway, which recycles nicotinamide, is predominant. Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step of this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[1]
Many cancer cells are highly dependent on the NAMPT-mediated salvage pathway for their NAD⁺ supply.[2][3] This metabolic addiction presents a therapeutic vulnerability. Pharmacological inhibition of NAMPT, using agents like the well-characterized inhibitor FK866, leads to rapid depletion of intracellular NAD⁺ pools.[4][5] This, in turn, disrupts cellular energy production (ATP synthesis), increases oxidative stress, and ultimately triggers apoptotic cell death.[2][4] Therefore, potent and specific NAMPT inhibitors are promising candidates for anticancer drug development.[6]
This document details the experimental design for evaluating this compound, a compound hypothesized to function as a NAMPT inhibitor. The following protocols will guide the user through a logical workflow to confirm its on-target activity and characterize its cellular effects.
The NAMPT-Mediated NAD⁺ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD⁺ salvage pathway and the expected downstream consequences of its inhibition.
Caption: Mechanism of NAMPT inhibition and its cellular consequences.
Compound Handling and Stock Preparation
Proper handling of this compound is critical for experimental consistency.
-
Solvent Selection: The hydrochloride salt form suggests potential solubility in aqueous solutions. However, for cell culture use, dissolving in a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) is standard practice.[7]
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare intermediate dilutions in sterile DMSO or culture medium.
-
When adding the compound to cell cultures, ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%) and is consistent across all wells, including the vehicle control.[7]
-
Phase 1: Foundational Assays - Potency and Cytotoxicity
The initial phase aims to determine the concentration range at which this compound affects cell viability and proliferation.
Protocol: Cell Viability Assay (MTS/CCK-8)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell line(s) (e.g., A2780 ovarian, MCF-7 breast, K562 leukemia)[1][6]
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CCK-8 reagent[7]
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm for MTS, 450 nm for CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Incubate for 12-24 hours to allow for attachment and recovery.[8]
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, under standard culture conditions (37°C, 5% CO₂).[7]
-
Reagent Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent in the vehicle control wells.
-
Data Acquisition: Read the absorbance on a plate reader.
-
Analysis: Subtract the background absorbance (no-cell wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol: Colony Formation (Clonogenic) Assay
This long-term assay assesses the ability of a single cell to proliferate and form a colony, measuring cytotoxicity over a longer period.
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the compound (typically centered around the IC50 value determined previously) for the entire duration of colony growth.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.
-
Staining: When colonies in the control well are visible, wash the wells with PBS, fix the cells with 100% methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Washing & Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Analysis: Scan or photograph the plates. Quantify the number and area of colonies using software like ImageJ.[7] Normalize the results to the vehicle control.
Phase 2: Mechanistic Validation - Confirming On-Target Activity
If the compound demonstrates potent cytotoxicity, the next step is to verify that it works by inhibiting NAMPT. This is achieved by measuring the direct downstream products of the enzyme's activity.
Protocol: Intracellular NAD⁺/NADH Measurement
This is the most critical assay to confirm the mechanism of action. A potent NAMPT inhibitor should cause a significant, dose-dependent decrease in the total cellular NAD⁺ pool.
Materials:
-
Cells seeded in a 96-well white-walled plate
-
Compound dilutions
-
Luminescent NAD⁺/NADH detection kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer
Procedure:
-
Seeding and Treatment: Seed cells and treat with a range of compound concentrations for a shorter duration (e.g., 6, 12, or 24 hours), as NAD⁺ depletion precedes cell death.[5]
-
Lysis and Detection: Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves adding a lysis/detection reagent that lyses the cells, releases NAD⁺ and NADH, and contains enzymes that generate a luminescent signal proportional to the amount of NAD⁺ and NADH.
-
Data Acquisition: After a short incubation (30-60 minutes), measure the luminescence using a plate reader.
-
Rescue Experiment (Validation): To confirm that the observed effect is due to the inhibition of the NAD⁺ salvage pathway, perform a rescue experiment. Co-treat cells with the compound and an excess of exogenous Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR), which can bypass the NAMPT-catalyzed step and replenish NAD⁺ levels. A successful rescue (i.e., restoration of viability and NAD⁺ levels) strongly supports the on-target activity of the compound.
Protocol: Intracellular ATP Measurement
Since NAD⁺ is essential for the mitochondrial electron transport chain, its depletion is expected to cause a drop in cellular ATP levels.[4]
Materials:
-
Cells seeded in a 96-well white-walled plate
-
Compound dilutions
-
Luminescent ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seeding and Treatment: Seed cells and treat with the compound for a duration sufficient to induce NAD⁺ depletion (e.g., 24-48 hours).[4]
-
Lysis and Detection: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence.
-
Analysis: Normalize the ATP levels to the vehicle control. A dose-dependent decrease in ATP is the expected outcome.
Phase 3: Elucidating Downstream Cellular Fate
This phase investigates the ultimate consequence of NAD⁺ depletion and energy crisis on the cells.
Protocol: Apoptosis Assay (Caspase-Glo 3/7)
NAMPT inhibition is known to induce apoptosis.[2] This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells seeded in a 96-well white-walled plate
-
Compound dilutions
-
Luminescent Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seeding and Treatment: Seed cells and treat with the compound for a period expected to induce apoptosis (e.g., 48-72 hours).
-
Assay Execution: Add the Caspase-Glo® 3/7 reagent to the wells, mix, and incubate at room temperature as per the manufacturer's instructions.
-
Data Acquisition: Measure the resulting luminescent signal, which is proportional to caspase-3/7 activity.
-
Analysis: Normalize the data to the vehicle control to determine the fold-increase in apoptosis.
Summary of Experimental Workflow and Data
The following diagram provides a high-level overview of the experimental workflow, and the table summarizes the key data points to be collected.
Caption: A logical workflow for characterizing a novel NAMPT inhibitor.
Table 1: Summary of Key Experiments and Expected Outcomes
| Phase | Experiment | Key Parameter Measured | Expected Outcome for an Active NAMPT Inhibitor |
| 1 | Cell Viability Assay | IC50 / GI50 | Potent, dose-dependent reduction in cell viability (e.g., low nM to µM IC50). |
| 1 | Colony Formation Assay | Number and size of colonies | Dose-dependent inhibition of long-term cell proliferation. |
| 2 | NAD⁺/NADH Assay | Relative Luminescence Units (RLU) | Rapid, dose-dependent depletion of intracellular NAD⁺ levels. |
| 2 | ATP Assay | Relative Luminescence Units (RLU) | Dose-dependent depletion of intracellular ATP following NAD⁺ loss. |
| 3 | Apoptosis Assay | Fold-change in Caspase 3/7 activity | Dose-dependent induction of apoptosis. |
References
- 1. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 6-Methoxynicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for 6-Methoxynicotinimidamide Hydrochloride
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or key intermediate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can drastically alter biological activity, introduce toxicity, and compromise the reliability and reproducibility of research data. This guide provides a detailed overview of robust purification and analytical techniques tailored for this compound, grounded in established chemical principles and practices for analogous compounds.
The synthesis of this compound typically proceeds via the Pinner reaction, where the corresponding nitrile, 6-methoxynicotinonitrile, is reacted with an alcohol in the presence of hydrogen chloride gas.[1][2][3] This process, while effective, can lead to a variety of process-related impurities. Understanding the potential impurity profile is the first step in devising an effective purification strategy.
Potential Impurities in the Synthesis of this compound:
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | 6-methoxynicotinonitrile | Incomplete reaction |
| Intermediates | Alkyl 6-methoxynicotinimidate | Incomplete aminolysis |
| Side Products | Methyl 6-methoxynicotinate | Hydrolysis of the imidate intermediate[1][3] |
| Degradation Products | 6-Methoxynicotinamide | Thermal or hydrolytic degradation of the imidate salt[2] |
Given this potential impurity profile, a multi-step purification approach is often necessary to achieve the high purity required for downstream applications.
Purification Strategies: From Crude Solid to High-Purity Material
The purification of this compound, an organic salt, leverages its physicochemical properties, particularly its polarity and crystallinity. The two primary methods detailed below are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful, cost-effective technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For hydrochloride salts, polar protic solvents are often effective.[4]
Rationale for Solvent Selection:
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For hydrochloride salts like this compound, alcohols such as isopropanol and ethanol are excellent starting points. Isopropanol is often preferred over ethanol due to the slightly lower solubility of many hydrochloride salts, which can lead to better recovery.[4] The use of an "anti-solvent," a solvent in which the compound is poorly soluble (e.g., diethyl ether), can be employed to induce precipitation and improve yield.[4]
Protocol for Recrystallization of this compound:
-
Solvent Screening: In separate small test tubes, assess the solubility of a few milligrams of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetone) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the chosen solvent (e.g., isopropanol) to the crude this compound. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in small portions to ensure a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, which generally results in higher purity, insulate the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Inducing Further Precipitation: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the purified product. If necessary, slowly add a pre-chilled anti-solvent like diethyl ether until the solution becomes slightly turbid.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a non-polar solvent like hexane to aid in drying. Dry the purified crystals under vacuum.
Diagram of the Recrystallization Workflow:
Caption: Workflow for the purification of this compound via recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC): For Highest Purity
When recrystallization fails to remove closely related impurities, or when the highest possible purity is required, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica-based) and a mobile phase.
Rationale for HPLC Method Development:
For a polar, water-soluble compound like this compound, reversed-phase HPLC is the most suitable approach. A C18 or C8 column is a good starting point, providing a non-polar stationary phase. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times. For amine-containing compounds, a slightly acidic mobile phase (pH 2-4) can improve peak shape by ensuring the analyte is in its protonated form.[5][6]
Protocol for Preparative HPLC Purification:
-
Analytical Method Development: First, develop an analytical HPLC method to resolve the desired product from its impurities. This will inform the conditions for the preparative scale.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Preparative HPLC System Setup:
-
Column: A reversed-phase C18 column suitable for preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might run from 5% B to 95% B over 30-40 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 260-280 nm).
-
-
Purification Run: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the main product peak.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Pool the pure fractions. The organic solvent is typically removed by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.
Diagram of the HPLC Purification and Analysis Logic:
Caption: Logical flow from preparative HPLC separation to purity analysis and final product isolation.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to validate the purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[7]
Exemplary Analytical HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used to detect impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio, often in conjunction with liquid chromatography (LC-MS).
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential goal for its use in research and development. A systematic approach, beginning with an understanding of the potential impurity profile from its synthesis, allows for the rational selection of purification techniques. Recrystallization serves as a robust initial purification step, while preparative HPLC offers a route to the highest achievable purity. The purity of the final product must be rigorously confirmed using a combination of analytical techniques, with HPLC being the primary method for quantitative assessment.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methoxypicolinimidamide hydrochloride | 1179361-69-3 | Benchchem [benchchem.com]
Application Notes & Protocols: Handling and Storage of 6-Methoxynicotinimidamide Hydrochloride Powder
Introduction: Compound Profile and Preliminary Assessment
6-Methoxynicotinimidamide hydrochloride is a research chemical whose detailed physical and toxicological properties are not extensively documented in public literature.[1] As with any novel or sparsely studied compound, researchers must operate with a heightened sense of caution, assuming significant potential hazards until proven otherwise. This document provides a comprehensive guide based on established best practices for handling analogous chemical structures, such as hygroscopic powders and potent hydrochloride salts, to ensure personnel safety and maintain compound integrity.[2][3][4]
The hydrochloride salt form often enhances the solubility and stability of parent compounds but can also introduce hygroscopicity—the tendency to absorb moisture from the air.[2][5] This moisture absorption can lead to physical changes like clumping and chemical degradation, compromising experimental results.[5][6] Therefore, the protocols outlined below are designed to mitigate these risks through controlled environmental conditions and meticulous handling techniques.
| Property | Value | Source |
| IUPAC Name | 6-methoxypyridine-3-carboximidamide;hydrochloride | ChemicalBook[1] |
| CAS Number | 201937-22-6 | ChemicalBook[1] |
| Molecular Formula | C₇H₁₀ClN₃O | PubChem |
| Molecular Weight | 187.63 g/mol | PubChem |
| Appearance | Assumed to be a white to off-white crystalline powder | [3][4][7] |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific safety data, this compound must be handled as a potent, hazardous substance. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.[4] A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[8]
Minimum Required PPE:
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation.[9][10] For weighing and transferring small quantities, an N95 or N100 particle mask may be sufficient, but for scenarios with a higher risk of aerosolization, a full-face respirator with appropriate cartridges is recommended.[9][11]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against airborne particles.[9] For added safety, a face shield should be worn over the goggles to protect the entire face from potential splashes.[9][10]
-
Protective Clothing: A chemical-resistant lab coat or coverall should be worn at all times.[8][9] Ensure clothing has long sleeves and fits properly.
-
Gloves: Double gloving is strongly recommended.[11] Use powder-free nitrile gloves as the inner layer and a second pair of nitrile or other chemical-resistant gloves as the outer layer.[9][11] Gloves should have long cuffs that can be tucked over the sleeves of the lab coat.[11] Change gloves immediately if contamination is suspected, and always after handling the compound.
All handling of the solid powder should occur within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3][12]
Long-Term Storage Protocol
The stability of this compound is critically dependent on its storage conditions. As a hydrochloride salt and a fine powder, it is likely to be hygroscopic.[2][4] Moisture can lead to clumping, making accurate weighing difficult, and can potentially initiate chemical degradation.[5][13]
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows the rate of potential chemical degradation.[13] Avoid freezing unless specified by the supplier, as this can introduce moisture through condensation during thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[14] |
| Light | Protect from Light | Store in an amber glass vial or an opaque container to prevent photolytic degradation.[14][15] |
| Container | Tightly Sealed Glass Vial | Use a vial with a secure, airtight cap. For added protection, the primary container can be placed in a sealed secondary container with a desiccant.[2][15][16] |
Protocol for Incoming Compound:
-
Upon receipt, immediately inspect the container for damage.
-
Label the vial with the date of receipt and the planned "use by" date.[13][15]
-
Place the vial inside a labeled, sealed secondary container (e.g., a small plastic tub with a gasket) containing a desiccant pouch.
-
Store the secondary container in a designated, temperature-controlled refrigerator (2-8°C).[17]
Experimental Workflow: Weighing and Handling the Solid Powder
This protocol minimizes environmental exposure to ensure both user safety and compound integrity.
Workflow Diagram: Solid Compound Handling
Caption: Workflow for safely weighing hygroscopic powder.
Step-by-Step Protocol:
-
Acclimatization: Remove the sealed secondary container from the refrigerator and place it in the fume hood. Allow it to warm to ambient temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and placed within the fume hood or in a draft shield. Place a new, sterile weigh boat or microcentrifuge tube on the balance and tare it.
-
Aliquotting: Minimize the time the primary container is open.[2] Open the secondary and primary containers. Using a clean, dedicated spatula, quickly transfer an approximate amount of the powder to the tared weigh boat.
-
Resealing: Immediately and securely close the primary container.[2] Place it back into the secondary container with the desiccant, seal it, and return it to the proper storage location.[17]
-
Measurement: Record the exact mass of the weighed powder. Proceed immediately to the solution preparation step to minimize the powder's exposure to air.
Experimental Workflow: Stock Solution Preparation
Preparing an accurate stock solution is the foundation of reliable experimental results. This protocol details the preparation of a 10 mM stock solution. Always use high-purity, anhydrous solvents. The choice of solvent (e.g., DMSO, sterile water, ethanol) must be determined by the compound's solubility data, which should be obtained from the supplier or through small-scale solubility tests.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing and storing stock solutions.
Example Calculation for a 10 mM Stock Solution:
The molarity calculation is a fundamental step in solution preparation.[18][19][20]
-
Formula: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))
| Parameter | Value |
| Target Concentration | 10 mM (0.010 mol/L) |
| Molecular Weight (MW) | 187.63 g/mol |
| Mass Weighed (Example) | 2.5 mg (0.0025 g) |
| Calculation | Volume (L) = 0.0025 g / (0.010 mol/L × 187.63 g/mol ) |
| Required Solvent Volume | 0.00133 L = 1.33 mL |
Step-by-Step Protocol:
-
Calculation: Based on the actual mass of powder you weighed, calculate the precise volume of solvent required to achieve the desired molar concentration.[7][19]
-
Dissolution: Transfer the weighed powder to a sterile, appropriate-sized glass vial or tube. Using a calibrated pipette, add the calculated volume of the appropriate anhydrous solvent.[18][21]
-
Mixing: Cap the vial and mix thoroughly. A vortex mixer is typically sufficient. If the compound does not dissolve readily, gentle warming or sonication in a water bath may be used, but this should be done cautiously, as heat can degrade some compounds.[7]
-
Verification: Visually inspect the solution against a light source to ensure all solid particles have dissolved, resulting in a clear, homogenous solution.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.[15][21]
-
Final Storage: Store the aliquots at -20°C or -80°C, protected from light, to ensure long-term stability.
Spill and Waste Management
Spill Response:
-
Evacuate the immediate area and alert personnel.[3]
-
If the spill is large, contact your institution's Environmental Health & Safety (EHS) department.
-
For small spills within a fume hood, wear full PPE and gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Avoid raising dust.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled hazardous chemical waste container.
-
Unused or expired this compound powder must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour chemical waste down the drain.[3]
References
- 1. This compound | 201937-22-6 [chemicalbook.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. trimaco.com [trimaco.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. pppmag.com [pppmag.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 14. benchchem.com [benchchem.com]
- 15. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 16. reddit.com [reddit.com]
- 17. onepointesolutions.com [onepointesolutions.com]
- 18. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 19. mgel.msstate.edu [mgel.msstate.edu]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. sciencebuddies.org [sciencebuddies.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Methoxynicotinimidamide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-Methoxynicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we delve into the nuances of the synthesis, focusing on the widely-used Pinner reaction, to help you navigate common challenges and significantly improve your reaction yields and product purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Understanding the Core Synthesis: The Pinner Reaction
The synthesis of this compound from its nitrile precursor, 6-methoxynicotinonitrile, is most classically and effectively achieved through the Pinner reaction.[1][2][3] This two-step process first involves the acid-catalyzed reaction of the nitrile with an alcohol (commonly ethanol) to form an intermediate imino ester salt, known as a Pinner salt (in this case, ethyl 6-methoxynicotinoimidate hydrochloride).[4][5] This intermediate is then subjected to ammonolysis to yield the desired amidine hydrochloride.[1]
The overall transformation can be summarized as follows:
Caption: Overview of the Pinner reaction for this compound synthesis.
While the Pinner reaction is robust, its success is highly dependent on careful control of reaction conditions. The electron-rich nature of the 6-methoxypyridine ring can influence reactivity, and the inherent instability of the Pinner salt intermediate presents specific challenges that must be addressed to achieve high yields.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My yield of the Pinner salt is consistently low, and I observe significant amounts of the starting nitrile upon workup. What is causing this incomplete conversion?
A1: Low conversion of the nitrile to the Pinner salt is a frequent issue, often stemming from two primary causes: insufficient acid catalysis or the presence of moisture.
-
Causality: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.[1] This activation is crucial for the subsequent nucleophilic attack by the alcohol. If the concentration of HCl is too low, the rate of nitrilium ion formation will be slow, leading to incomplete reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Moisture is the primary adversary in the first step of the Pinner reaction. Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide (6-methoxynicotinamide), or it can hydrolyze the desired Pinner salt to an ester.[3] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Optimize HCl Concentration: The reaction is typically performed by bubbling dry HCl gas through a solution of the nitrile in anhydrous ethanol at low temperatures (0 °C).[1] Ensure a continuous and sufficient stream of HCl gas is introduced to achieve saturation. Alternatively, a freshly prepared solution of HCl in anhydrous ethanol can be used.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile. If the reaction stalls, consider re-saturating the solution with HCl gas.
-
Q2: During the ammonolysis step, my primary product is the ester (ethyl 6-methoxynicotinate) instead of the desired amidine. Why is this happening and how can I prevent it?
A2: The formation of an ester as the major product indicates that the Pinner salt intermediate is undergoing hydrolysis rather than ammonolysis. This is a classic competing reaction pathway.
-
Causality: The Pinner salt is a highly reactive intermediate.[2] It is susceptible to nucleophilic attack by both ammonia and water. If water is present during the ammonolysis step, it will readily hydrolyze the Pinner salt to the corresponding ester.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Ammonolysis: The ammonia source must be anhydrous. Use either a solution of ammonia in an anhydrous alcohol (e.g., ethanol) or bubble anhydrous ammonia gas through the reaction mixture. Avoid using aqueous ammonia solutions.
-
Isolate the Pinner Salt (if necessary): While often performed in one pot, isolating the Pinner salt before ammonolysis can help ensure anhydrous conditions for the second step. The Pinner salt often precipitates from the reaction mixture and can be filtered and dried under vacuum before proceeding.
-
Use a Large Excess of Ammonia: To favor ammonolysis over any residual hydrolysis, use a significant excess of ammonia. This will increase the probability of the Pinner salt reacting with ammonia.
-
Q3: I am observing the formation of 6-methoxynicotinamide as a significant byproduct. What is the source of this impurity?
A3: The presence of 6-methoxynicotinamide suggests hydrolysis of the starting nitrile.
-
Causality: As mentioned in Q1, water present during the initial acid-catalyzed step can lead to the hydrolysis of the nitrile to the corresponding primary amide. This side reaction can be more prevalent with heteroaromatic nitriles under harsh acidic conditions.
-
Troubleshooting Protocol:
-
Re-evaluate Anhydrous Conditions: This is the most likely cause. Ensure all reagents and solvents are scrupulously dried.
-
Temperature Control: While the Pinner reaction requires acid catalysis, excessive temperatures in the presence of trace moisture can promote nitrile hydrolysis. Maintain low temperatures (0-5 °C) during the introduction of HCl and the initial phase of the reaction.
-
Q4: The final product is difficult to purify and appears to be a mixture. What are the likely impurities and how can I improve the purification?
A4: The primary impurities are typically unreacted starting material, the corresponding ester (ethyl 6-methoxynicotinate), and the amide (6-methoxynicotinamide). The hydrochloride salt of the desired amidine can also be challenging to handle.
-
Purification Protocol:
-
Initial Workup: After ammonolysis, ammonium chloride will precipitate and should be removed by filtration. The filtrate can then be concentrated under reduced pressure.
-
Recrystallization: The crude this compound can often be purified by recrystallization. A common solvent system is a mixture of ethanol and ethyl acetate or ethanol and diethyl ether. The desired product is typically less soluble in the less polar co-solvent and will precipitate upon cooling.
-
pH Adjustment: In some cases, careful pH adjustment can aid in purification. The amidine is basic and can be extracted into an organic solvent from an aqueous solution at high pH. However, for the isolation of the hydrochloride salt, this is generally not the preferred method.
-
| Problem | Likely Cause | Recommended Solution |
| Low Yield of Pinner Salt | Insufficient HCl; Presence of moisture | Ensure anhydrous conditions; Use excess dry HCl gas; Monitor reaction by TLC |
| Ester Formation | Hydrolysis of Pinner salt | Use anhydrous ammonia; Isolate and dry the Pinner salt before ammonolysis |
| Amide Byproduct | Hydrolysis of starting nitrile | Strictly anhydrous conditions; Maintain low reaction temperatures |
| Purification Difficulties | Mixture of starting material, ester, and amide | Recrystallization from ethanol/ethyl acetate or ethanol/ether; Filtration of ammonium chloride |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 6-Methoxynicotinoimidate Hydrochloride (Pinner Salt)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 6-methoxynicotinonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature does not rise above 5 °C.
-
Precipitation: After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The Pinner salt will typically precipitate as a white solid.
-
Isolation: Collect the precipitate by filtration under a nitrogen atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield the Pinner salt.
Protocol 2: Synthesis of this compound
-
Preparation: Suspend the dried ethyl 6-methoxynicotinoimidate hydrochloride (1.0 eq) in anhydrous ethanol (5-10 volumes) in a pressure-resistant flask equipped with a magnetic stirrer.
-
Ammonolysis: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the mixture until saturation is achieved, or add a saturated solution of ammonia in anhydrous ethanol (approx. 5-10 equivalents).
-
Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Characterization Data
Accurate characterization of the final product is essential for confirming its identity and purity. Below are the expected NMR chemical shifts for this compound.
| Atom | 1H NMR (ppm) | 13C NMR (ppm) |
| Methoxy (-OCH3) | ~3.9-4.1 | ~54-56 |
| Pyridine H-5 | ~6.8-7.0 | ~110-112 |
| Pyridine H-4 | ~8.0-8.2 | ~140-142 |
| Pyridine H-2 | ~8.5-8.7 | ~148-150 |
| Pyridine C-6 | - | ~163-165 |
| Pyridine C-3 | - | ~118-120 |
| Amidine C=N | - | ~165-167 |
| Amidine NH/NH2 | Broad, ~9.0-9.5 | - |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The amidine protons are exchangeable and may appear as broad signals or not be observed at all in the presence of D2O.
References
Technical Support Center: Crystallization of 6-Methoxynicotinimidamide Hydrochloride
Welcome to the technical support center for the crystallization of 6-Methoxynicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar novel organic hydrochloride salts. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of small molecule crystallization, with a focus on organic hydrochlorides, to provide a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the crystallization of this compound?
A1: The key to successful crystallization lies in the careful control of supersaturation, which is the driving force for both nucleation and crystal growth.[1][2] The primary parameters to manipulate are:
-
Solvent System: The choice of solvent or solvent/anti-solvent mixture is paramount as it dictates the solubility of the compound.[3]
-
Temperature: Solubility is often highly dependent on temperature, making cooling a powerful method to induce crystallization.[1][4]
-
Concentration: The initial concentration of the solute in the solvent will determine the starting point of your crystallization process.
-
Cooling Rate: A slower cooling rate generally leads to larger, more well-defined crystals by favoring growth over nucleation.[1]
Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when the solution is too supersaturated or when the temperature is above the melting point of the solid form in the chosen solvent.[5][6] It can be a common issue with hygroscopic compounds like some hydrochloride salts.[7] To address this, you can:
-
Increase the amount of solvent: This reduces the level of supersaturation.[5]
-
Slow down the cooling rate: Allow the solution to cool more gradually to give the molecules time to orient into a crystal lattice.
-
Use a different solvent or solvent system: A solvent in which the compound is slightly less soluble may prevent oiling out.
-
Agitate the solution: Gentle stirring can sometimes promote nucleation over oiling.
Q3: I am not getting any crystals to form, even after cooling the solution. What should I do?
A3: If crystals do not form, the solution is likely not sufficiently supersaturated, or nucleation is inhibited. Here are several techniques to induce crystallization:
-
Scratching the inner surface of the flask: This creates microscopic imperfections that can act as nucleation sites.[8][9]
-
Adding a seed crystal: Introducing a small, pre-existing crystal of your compound provides a template for further crystal growth.[8][9]
-
Reducing the solvent volume: Carefully evaporating some of the solvent will increase the concentration and thus the supersaturation.[8]
-
Using an anti-solvent: Slowly adding a solvent in which your compound is insoluble (an anti-solvent) can induce precipitation.[4]
In-Depth Troubleshooting Guides
Problem 1: Failure to Induce Crystallization
When a clear solution of this compound fails to yield crystals upon cooling, a systematic approach is necessary to promote nucleation.
Causality: The energy barrier for the initial formation of a stable crystal nucleus (nucleation) has not been overcome. This can be due to insufficient supersaturation or the absence of nucleation sites.[10]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methoxynicotinimidamide Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 6-Methoxynicotinimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing this compound is via the Pinner reaction .[1] This classical method involves a two-step, one-pot process starting from 6-methoxynicotinonitrile.
Step 1: Formation of the Pinner Salt. The synthesis begins with the reaction of 6-methoxynicotinonitrile with an anhydrous alcohol (typically ethanol or methanol) under acidic conditions, using dry hydrogen chloride (HCl) gas. This forms a reactive intermediate known as an alkyl imidate salt, or "Pinner salt".[2] The reaction proceeds via protonation of the nitrile nitrogen, which creates a highly electrophilic nitrilium cation that is readily attacked by the alcohol.[3]
Step 2: Ammonolysis to the Amidine. The Pinner salt is not typically isolated due to its instability.[2] It is directly converted to the final product by reaction with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and subsequently eliminating the alcohol to form the amidine, which is isolated as its hydrochloride salt.
Caption: Overall workflow for the synthesis of 6-Methoxynicotinimidamide HCl.
Common Impurities: Identification and Formation Mechanisms
Purity is paramount for downstream applications. Understanding the origin of impurities is the first step toward preventing or removing them. Impurities in this synthesis can be broadly categorized into three groups: process-related, starting material-related, and degradation products.
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Typical Origin | Key Analytical Signature (Hypothetical HPLC) |
| 6-Methoxynicotinonitrile | 6-MeO-(C₅H₃N)-CN | Unreacted starting material | Elutes earlier than the polar product |
| Ethyl 6-methoxynicotinate | 6-MeO-(C₅H₃N)-COOEt | Hydrolysis of Pinner salt | Moderately polar, distinct peak |
| 6-Methoxynicotinamide | 6-MeO-(C₅H₃N)-CONH₂ | Thermal rearrangement or hydrolysis | Polar, may elute close to the product |
| 6-Chloronicotinonitrile | 6-Cl-(C₅H₃N)-CN | Impurity in starting material | Less polar than methoxy analog |
| 6-Methoxynicotinic acid | 6-MeO-(C₅H₃N)-COOH | Hydrolysis of product or intermediates | Highly polar, may show poor peak shape |
The Pinner salt intermediate is the critical juncture from which most process-related impurities arise. Its reactivity with nucleophiles other than the intended ammonia dictates the impurity profile.
Caption: Formation pathways of key impurities from the Pinner salt intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with a significant amount of unreacted 6-methoxynicotinonitrile. What went wrong?
A1: This indicates an incomplete reaction. The root cause is often insufficient activation of the nitrile.
-
Causality: The Pinner reaction requires a strong acid catalyst (HCl) to protonate the nitrile, making it susceptible to nucleophilic attack by the alcohol.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will consume HCl and deactivate the catalyst. Ensure your alcohol and glassware are perfectly dry.
-
Check HCl Gas Delivery: Ensure a sufficient and steady stream of dry HCl gas is bubbled through the reaction mixture. An insufficient amount of HCl will lead to incomplete formation of the nitrilium ion.[3]
-
Reaction Time/Temperature: While low temperatures are generally recommended to prevent side reactions, ensure the reaction is stirred for a sufficient duration (e.g., 6-12 hours) to allow for complete conversion.[1][4]
-
Q2: HPLC analysis shows a major impurity peak corresponding to ethyl 6-methoxynicotinate. How can I prevent this?
A2: The presence of the ester is a classic sign of water contamination in the reaction.
-
Causality: The Pinner salt intermediate is highly susceptible to hydrolysis. If water is present, it will compete with ammonia as a nucleophile, attacking the intermediate to form the corresponding ester.[2][4]
-
Troubleshooting Steps:
-
Strictly Anhydrous Reagents: Use anhydrous grade alcohol and ensure your HCl gas is passed through a drying tube (e.g., filled with calcium chloride or sulfuric acid).
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: I've isolated my product, but NMR analysis suggests the presence of 6-methoxynicotinamide. What is the source of this impurity?
A3: The amide impurity can form through two primary pathways.
-
Causality 1 (Thermal Rearrangement): The Pinner salt intermediate is thermodynamically unstable and can rearrange to the more stable N-alkyl amide, particularly if the reaction temperature is too high.[1]
-
Causality 2 (Nitrile Hydrolysis): Harsh reaction conditions or incomplete conversion followed by a non-anhydrous workup can lead to the direct hydrolysis of the starting nitrile to the primary amide.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0–5 °C) during the HCl gas addition and Pinner salt formation. Avoid excessive heating during the ammonolysis step.[1][2]
-
Reaction Quenching: Once the reaction is complete, proceed with the workup promptly to avoid prolonged exposure of any unreacted nitrile or intermediates to potentially hydrolytic conditions.
-
Q4: My starting material, 6-methoxynicotinonitrile, appears to be contaminated with 6-chloronicotinonitrile. Will this affect my reaction?
A4: Yes, this impurity will carry through the synthesis and can be difficult to remove from the final product.
-
Causality: 6-methoxynicotinonitrile is often prepared from 6-chloronicotinonitrile via a nucleophilic aromatic substitution with sodium methoxide.[6] An incomplete reaction will leave residual starting material.
-
Troubleshooting Steps:
-
Purify the Starting Material: It is highly recommended to purify the 6-methoxynicotinonitrile (e.g., by recrystallization or column chromatography) before use.
-
Reaction Monitoring: If preparing the nitrile in-house, monitor the substitution reaction (e.g., by GC or TLC) to ensure complete consumption of the chloro-precursor.
-
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis
This protocol provides a general method for separating the target compound from its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of Water:Acetonitrile.
Caption: General workflow for HPLC analysis of reaction components.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing less polar impurities like the starting nitrile and the ester byproduct.
-
Solvent Selection: A common solvent system is Ethanol/Ethyl Acetate or Isopropanol/MTBE. The goal is to find a solvent or solvent pair in which the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the primary solvent (e.g., Ethanol) to dissolve the solid at reflux temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent is used (e.g., Ethyl Acetate), add it slowly until the solution becomes turbid, then re-heat to clarify and cool.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the less polar co-solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Polyamide synthesis from 6-aminocapronitrile, part 1: N-alkyl amide formation by amine amidation of a hydrolyzed nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Navigating the Nuances of 6-Methoxynicotinimidamide Hydrochloride in Solution: A Technical Support Guide
Welcome to the technical support center for 6-Methoxynicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. As you navigate your experiments, this resource will help you anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Stability Landscape of this compound
This compound, a pyridine derivative, possesses functional groups that are susceptible to degradation under common laboratory conditions. The primary stability concerns revolve around the imidamide and methoxy functionalities, as well as the pyridine ring itself. Understanding the potential degradation pathways is the first step in mitigating them.
Key Molecular Vulnerabilities:
-
Hydrolysis: The imidamide group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding amide and ammonia, or complete hydrolysis to the carboxylic acid. The rate of hydrolysis is often pH-dependent.[1][2][3]
-
Oxidation: The methoxy group and the electron-rich pyridine ring can be prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[4]
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[5][6][7][8]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation processes.[9][10][11][12]
The following sections will address specific questions you may have and provide actionable troubleshooting advice.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems encountered during the handling of this compound solutions.
Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in concentration is a common indicator of compound degradation. The most likely culprits are hydrolysis, and to a lesser extent, oxidation.
Troubleshooting Steps:
-
pH Assessment: The pH of your solution is a critical factor.[13]
-
Acidic Conditions (pH < 4): Can promote hydrolysis of the imidamide group.
-
Alkaline Conditions (pH > 8): Can also accelerate hydrolysis.
-
Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 7. Conduct a small-scale pH stability study to determine the optimal pH for your specific application.
-
-
Solvent Choice:
-
Aqueous Solutions: Are more prone to hydrolysis. If possible, consider preparing high-concentration stock solutions in anhydrous aprotic solvents like DMSO or DMF and making fresh aqueous dilutions for your experiments.
-
Protic vs. Aprotic Solvents: Protic solvents (like water and alcohols) can participate in hydrolysis reactions.
-
-
Storage Temperature:
-
Recommendation: Store stock solutions at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9]
-
Question 2: My solution has developed a yellow tint. What does this indicate?
Answer: A color change, such as the appearance of a yellow tint, often suggests the formation of degradation products, which could be due to oxidation or photodegradation.
Troubleshooting Steps:
-
Protection from Light:
-
Inert Atmosphere:
-
Recommendation: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Purity of Solvents:
-
Recommendation: Use high-purity, peroxide-free solvents, especially for organic stock solutions. Peroxides can initiate oxidative degradation.
-
Question 3: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). How can I identify if they are degradation products?
Answer: The appearance of new peaks is a strong indication of degradation. Identifying these products can help in understanding the degradation pathway.
Troubleshooting and Identification Workflow:
A forced degradation study is a systematic way to understand the stability of your compound.[14][15]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare several aliquots of your this compound solution.
-
Stress Conditions: Subject each aliquot to one of the following stress conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose to UV light (e.g., 254 nm).
-
-
Analysis: Analyze the stressed samples by LC-MS alongside a control (unstressed) sample.
-
Interpretation:
-
The appearance of new peaks in the stressed samples will indicate the degradation products formed under each condition.
-
By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can propose the chemical transformations that have occurred (e.g., loss of ammonia, addition of oxygen).
-
Data Presentation: Expected Degradation Products
| Stress Condition | Potential Degradation Product | Expected Mass Change |
| Acid/Base Hydrolysis | 6-Methoxynicotinamide | -NH₂ + OH |
| Strong Hydrolysis | 6-Methoxynicotinic acid | -C(=NH)NH₂ + COOH |
| Oxidation | 6-Methoxynicotinimidamide N-oxide | +16 |
| Photodegradation | Various complex products | Varies |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing concentrated stock solutions. These should be stored at -20°C or -80°C and protected from light. For immediate use in aqueous-based assays, fresh dilutions should be made from the stock.
Q2: How does the hydrochloride salt form affect the stability?
A2: The hydrochloride salt generally enhances the water solubility of the compound. It also makes the initial solution slightly acidic. While this can be beneficial for dissolution, it's important to buffer the final solution to an optimal pH range (typically 4-7) to prevent acid-catalyzed hydrolysis.
Q3: Can I filter my this compound solution?
A3: Yes, sterile filtration using a 0.22 µm filter is a standard practice, especially for cell-based assays. Ensure the filter membrane is compatible with your solvent (e.g., PTFE for organic solvents, PES or PVDF for aqueous solutions). It is advisable to perform a quick compatibility check to ensure the compound does not adsorb to the filter membrane.
Q4: Are there any known incompatibilities with common excipients or reagents?
Section 4: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
Diagram 2: Potential Degradation Pathways
References
- 1. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate studies on the hydrolysis of niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing HPLC Separation of 6-Methoxynicotinimidamide Hydrochloride
Welcome to the dedicated technical support center for the analysis of 6-Methoxynicotinimidamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chromatographic separation of this molecule and its related substances. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust, reliable, and optimized HPLC methods.
The analysis of this compound, a pyridine derivative, presents unique challenges due to its basicity and potential for multiple degradation pathways. This guide provides a structured approach, from initial method development to advanced troubleshooting, ensuring both scientific integrity and practical applicability.
Frequently Asked Questions (FAQs): Method Development & Optimization
This section addresses the foundational questions you might have when establishing an HPLC method for this compound.
Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
A1: For a polar, basic compound like this compound, a reversed-phase method is the most common starting point. The key is to control the secondary interactions that can lead to poor peak shape. Pyridine and its derivatives are hydrophilic compounds, which can sometimes necessitate mobile phase modifications to achieve adequate retention and resolution.[1]
Here is a robust set of starting parameters. This is not a final method but a scientifically sound baseline for further optimization.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, Base-Deactivated (e.g., J'Sphere ODS-H80, Chromatopak C-18) | A high-quality, end-capped C18 column is crucial to minimize silanol interactions, which cause peak tailing with basic analytes.[2][3][4][5] |
| Dimensions: 150 mm x 4.6 mm, 5 µm | Standard dimensions provide a good balance of efficiency and backpressure. | |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 3.0 | The acidic pH ensures the pyridine nitrogen is protonated, improving solubility in the aqueous mobile phase and minimizing tailing.[6][7] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure.[8] However, changing the organic solvent is a powerful tool for altering selectivity if byproducts co-elute.[7] |
| Elution Mode | Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute a wide range of potential byproducts. This can be optimized to an isocratic method later if the impurity profile is simple. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Maintaining a stable temperature ensures retention time reproducibility.[9] |
| Detection (UV) | ~230 nm and ~270 nm | Pyridine derivatives often have multiple UV maxima. Monitoring at two wavelengths can help in identifying impurities with different chromophores.[10] |
| Injection Vol. | 5-10 µL | Keep the volume low initially to avoid column overload. |
Q2: How does mobile phase pH critically impact the analysis?
A2: The pH of the mobile phase is arguably the most critical parameter for this analysis. This compound has basic nitrogens (pKa of pyridines is typically around 5.2-6.0)[1]. The ionization state of your analyte directly affects its retention and interaction with the stationary phase.[6]
-
At Low pH (e.g., pH 2.5-3.5): The molecule is fully protonated and exists as a cation. This has two effects:
-
Reduced Retention: The charged molecule is more polar and will elute earlier in a reversed-phase system.
-
Improved Peak Shape: The protonated analyte is less likely to engage in secondary interactions with acidic residual silanols on the silica surface of the column, significantly reducing peak tailing. A common approach is to set the pH well away from the analyte's pKa for method robustness.[7]
-
-
At Mid-range pH (e.g., pH 5-7): The molecule will be partially ionized. Operating near the pKa is highly discouraged, as minuscule changes in mobile phase pH can lead to large, unpredictable shifts in retention time, making the method unreliable.[7]
-
At High pH (e.g., pH > 8): The molecule is in its neutral form. This increases its hydrophobicity and thus its retention on a C18 column. However, this approach requires a pH-stable column (hybrid or polymer-based) as traditional silica columns will dissolve above pH 8.[11]
Q3: What are the likely byproducts and degradation products I should anticipate?
A3: A comprehensive analysis requires anticipating potential impurities. These can arise from the synthesis process or from degradation of the final product.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted 6-methyl nicotinic acid methyl ester or similar precursors.[12]
-
Intermediates: Incomplete reaction products from the synthetic route.
-
-
Degradation Products: The imidamide functional group is susceptible to hydrolysis. Forced degradation studies are essential to identify these products.[4][5][10]
-
Hydrolysis Product (Acid/Base): The imidamide can hydrolyze to the corresponding amide (6-Methoxynicotinamide) or further to the carboxylic acid (6-Methoxynicotinic acid).[13]
-
Oxidative Degradation: The pyridine ring can be oxidized to form an N-oxide derivative. The methoxy group could also be a site of oxidative attack.[14][15]
-
Photolytic/Thermal Degradation: Exposure to light or heat can lead to more complex rearrangements or the formation of dimers.[14][16]
-
Q4: How do I properly set up a forced degradation study to develop a stability-indicating method?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation studies are the cornerstone of this process.[17] The goal is to achieve 10-30% degradation of the API.[17]
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to ensure your HPLC method can separate the degradants from the parent compound.
1. Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 6 hours.[18] Cool, neutralize with 1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[14] Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[14] Dilute with mobile phase.
-
Thermal Degradation: Store a solid sample of the API in an oven at 105°C for 24 hours.[16] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solid sample of the API to UV light (as per ICH Q1B guidelines, not less than 1.2 million lux hours and 200 watt hours/square meter).[17] Dissolve the stressed sample in the mobile phase.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity. The peak for this compound should be spectrally pure in all chromatograms, confirming no co-elution.
Troubleshooting Guide: Common HPLC Issues & Solutions
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue: Severe Peak Tailing
Q: My main peak for this compound shows significant tailing, resembling a right triangle. What causes this and how can I achieve a symmetrical, Gaussian peak?
A: This is the most common issue for basic analytes like yours. The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) residual silanols on the surface of the silica-based column packing.
Follow this logical troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for peak tailing.
Issue: Peak Fronting
Q: My peak looks like a "shark fin," with the front sloping more than the back. What does this mean?
A: Peak fronting is less common than tailing but usually points to two main issues:[19]
-
Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting at the front of the main peak.[19][20]
-
Incompatible Injection Solvent: The solvent your sample is dissolved in is significantly stronger (less polar in reversed-phase) than your mobile phase. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 10% acetonitrile. This causes the sample band to spread out improperly at the column inlet.[11][20]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
Issue: Shifting Retention Times
Q: My retention times are not consistent from one run to the next. What should I investigate?
A: Unstable retention times point to a lack of equilibrium or a change in the system conditions.[21] Use this checklist to diagnose the problem:
| Potential Cause | What to Check/Action to Take |
| Insufficient Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. |
| Mobile Phase Issues | Is the mobile phase prepared fresh? Buffers can support microbial growth.[9] Are the solvent lines properly placed in the reservoirs? Is one solvent being consumed faster than expected? Re-prime the pump to remove air bubbles.[22] |
| Temperature Fluctuations | Is the column in a thermostatted compartment? Changes in ambient lab temperature can affect retention times.[9] |
| Pump Malfunction / Leaks | Check for leaks around pump seals and fittings; salt crystals are a tell-tale sign of a buffer leak.[22] Monitor the pump pressure trace for fluctuations, which could indicate a faulty check valve or air in the system.[23] |
Issue: Poor Resolution Between Parent and Byproduct
Q: I have a small peak that is not fully separated from the main this compound peak. How can I improve the separation?
A: Improving resolution (Rs) is a core task in method development. You can manipulate several parameters to achieve baseline separation.
Caption: HPLC method development strategy for resolution.
-
Adjust Organic Content: If using a gradient, make the slope shallower around the elution time of your peaks. If isocratic, systematically decrease the percentage of organic solvent (e.g., from 40% ACN to 38% to 35%) to increase the retention and potentially the separation of both peaks.[7]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) is a powerful tool. They have different solvent properties and can change the elution order of closely related compounds.[7]
-
Adjust pH: A small change in pH (e.g., from 3.0 to 3.2) can slightly alter the ionization of your main peak or an acidic/basic byproduct, which can be enough to improve separation.
-
Try a Different Column: If mobile phase optimization is insufficient, the stationary phase chemistry is the next step. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds like yours through pi-pi interactions.[24]
By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable HPLC method for the analysis of this compound and its byproducts, ensuring the quality and integrity of your scientific data.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijprt.org [ijprt.org]
- 5. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. ijnrd.org [ijnrd.org]
- 11. agilent.com [agilent.com]
- 12. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. labcompare.com [labcompare.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. rheniumgroup.co.il [rheniumgroup.co.il]
- 24. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxynicotinimidamide Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Methoxynicotinimidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when working with this compound in aqueous buffers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: I'm trying to dissolve 6-Methoxynicotinimidamide HCl in neutral PBS (pH 7.4) or even pure water, and it's either not dissolving or precipitating out. What's happening?
This is a very common and expected observation. This compound is the salt of a weak base. While the salt form is designed to enhance aqueous solubility, this solubility is highly dependent on pH.[1] The molecule's structure contains basic nitrogen atoms (on the pyridine ring and the imidamide group). In acidic conditions, these nitrogens are protonated (positively charged), making the molecule a cation that readily dissolves in water.
At neutral or alkaline pH, the compound loses its proton (deprotonates) and reverts to its free base form. This free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of solution.[2][3] This conversion from the salt to the free base is a phenomenon known as disproportionation.[4][5]
Q2: What is the fundamental principle governing the compound's solubility?
The relationship between pH, the compound's dissociation constant (pKa), and its solubility is described by the Henderson-Hasselbalch equation .[6][7] For a weak base and its hydrochloride salt, the key principle is:
-
At pH values below the pKa , the compound exists predominantly in its protonated, ionized (cationic) form, which is water-soluble.
-
At pH values above the pKa , the compound exists predominantly in its neutral, un-ionized (free base) form, which has poor water solubility.[2][8]
As a rule of thumb, to maintain at least 99% of the compound in its soluble, ionized form, the buffer pH should be at least 2 units below its pKa.
Q3: What is a good starting point for selecting a buffer and pH?
A robust starting point is to use a buffer with a pH in the acidic range.
-
Recommended Starting Buffer: 50 mM Sodium Acetate Buffer, pH 4.5.
-
Rationale: Acetic acid has a pKa of ~4.76, making it an effective buffer in the pH 3.8 to 5.8 range.[9][10] A pH of 4.5 is typically low enough to keep most amine-containing hydrochloride salts fully protonated and dissolved. It is also generally compatible with many initial cell-free experiments.
Q4: Can the choice of buffer salts affect solubility?
Yes. While pH is the primary driver, the buffer components themselves can sometimes have an effect.
-
Phosphate Buffers: Generally a good choice, but at high concentrations, they can sometimes form complexes with divalent cations or interact with proteins.[11]
-
Common Ion Effect: Be cautious when using buffers with high chloride concentrations (e.g., adding HCl for pH adjustment). Since your compound is a hydrochloride salt, adding a high concentration of a common ion (Cl-) can, in some cases, suppress the solubility product equilibrium and reduce the overall solubility of the salt form itself.[1][12][13]
Section 2: Systematic Troubleshooting for Solubility Issues
If initial attempts to dissolve the compound fail, a systematic approach is necessary. This workflow helps diagnose the root cause and identify a viable solution.
Q5: My compound is still precipitating even after trying an acidic buffer. What is my troubleshooting strategy?
Precipitation issues, even in acidic buffers, suggest that the solution is becoming supersaturated and the compound is crashing out, or the buffer pH is not sufficiently low. The following workflow provides a logical path to resolving this.
References
- 1. rjpdft.com [rjpdft.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
Technical Support Center: Stability and Degradation of 6-Methoxynicotinimidamide Hydrochloride
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methoxynicotinimidamide hydrochloride. It provides a comprehensive overview of its potential degradation pathways under various stress conditions, along with troubleshooting guides and frequently asked questions (FAQs) to support your experimental work. The information herein is synthesized from established principles of forced degradation studies and data on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
Forced degradation, or stress testing, is a critical component of drug development.[1][2][3][4] Its main goals are:
-
To identify likely degradation products: This helps in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[3][4]
-
To elucidate degradation pathways: Mapping how the molecule breaks down under different conditions provides insights into its chemical liabilities.[1][3]
-
To inform formulation and packaging development: Understanding the molecule's sensitivity to factors like light, heat, and pH is crucial for developing a stable drug product.[2]
-
To ensure the specificity of analytical methods: Stress testing is necessary to demonstrate that the analytical methods used for stability studies can effectively separate the intact drug from its degradation products.[1]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
Based on regulatory guidelines (e.g., ICH Q1A), the following stress conditions are typically employed:[2][3]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to a combination of UV and visible light.
Q3: What are the most probable degradation pathways for this compound?
Given its chemical structure, featuring a methoxy group on a pyridine ring and an imidamide functional group, the following degradation pathways are anticipated:
-
Hydrolysis: The imidamide and methoxy groups are susceptible to hydrolysis.
-
Acidic/Basic Conditions: The imidamide moiety can hydrolyze to the corresponding amide (6-methoxynicotinamide) and further to the carboxylic acid (6-methoxynicotinic acid). The methoxy group may also be susceptible to cleavage under harsh acidic conditions.
-
-
Oxidation: The pyridine ring is generally stable to oxidation, but the methoxy group could be a site of oxidative attack, potentially leading to N-oxide formation or demethylation.
-
Photodegradation: Aromatic systems like the pyridine ring can be susceptible to photolytic degradation, potentially leading to ring opening or the formation of hydroxylated byproducts.[5][6]
Q4: What analytical techniques are best suited for analyzing the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of exposure. Aim for 5-20% degradation. |
| Poor resolution between the parent peak and degradation product peaks in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or pH. |
| Inconsistent results between experimental repeats. | Issues with sample preparation or storage. | Ensure accurate and consistent preparation of all solutions. Protect samples from light and heat as appropriate, especially after stress testing.[8] |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%). | Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore). | Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) in conjunction with UV.[7] Consider headspace GC-MS for volatile degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Follow the procedure for acid hydrolysis, but use 0.1 N NaOH and neutralize with 0.1 N HCl.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
Analyze samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples at appropriate time points. A control sample should be protected from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Procedure:
-
Initial Method Development:
-
Start with a generic gradient method, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow rate: 1.0 mL/min
-
Detection: 260 nm (or the λmax of the compound).
-
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to improve separation.
-
Ensure that the parent peak is pure in all stressed samples using a PDA detector to check for peak purity.
-
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathway of this compound
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. biomedres.us [biomedres.us]
- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 8. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hygroscopicity in 6-Methoxynicotinimidamide hydrochloride samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Methoxynicotinimidamide hydrochloride. This guide is designed to provide you with the necessary information and protocols to effectively manage and prevent issues related to the potential hygroscopicity of this compound. Given that this compound possesses functional groups (amide and hydrochloride) that are susceptible to moisture, a proactive approach to its handling and storage is crucial for maintaining sample integrity and ensuring experimental reproducibility.[1] This resource will equip you with the knowledge to mitigate risks associated with moisture absorption, from initial sample receipt to final analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2] For active pharmaceutical ingredients (APIs) like this compound, moisture absorption can lead to a variety of issues, including:
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the amide functional group, leading to the formation of impurities and a decrease in the compound's purity and potency.[1]
-
Physical Changes: Moisture can cause the solid material to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle, weigh accurately, and formulate.[3]
-
Alteration of Crystal Structure: Water can induce changes in the crystalline form of a compound, potentially impacting its solubility, bioavailability, and stability.
While specific data on the hygroscopicity of this compound is not extensively published, its chemical structure warrants careful control of environmental moisture.
Q2: How can I visually assess if my sample of this compound has absorbed moisture?
A2: Visual inspection can often provide the first clues of moisture absorption. Look for:
-
Clumping or Caking: The powder may no longer be free-flowing.
-
Appearance of Droplets: In cases of significant moisture uptake, visible droplets may appear on the packaging liner.[3]
-
Change in Color or Transparency: While not always indicative of moisture, any change from the initial appearance should be noted.
It is important to remember that visual changes may not be apparent at low levels of water absorption. Therefore, analytical testing is recommended if hygroscopicity is suspected.
Q3: What are the immediate steps I should take if I suspect my sample has been exposed to moisture?
A3: If you suspect moisture exposure, it is crucial to act quickly to prevent further degradation.
-
Isolate the Sample: Tightly reseal the container and place it in a desiccator with a fresh desiccant.[4]
-
Document Observations: Record any visual changes and the conditions of the suspected exposure.
-
Quantify Water Content: Perform Karl Fischer titration to determine the exact water content.[5][6] This will help you assess the extent of the issue.
-
Evaluate for Degradation: Depending on the water content and the intended use of the sample, consider performing purity analysis (e.g., via HPLC) to check for the presence of degradation products.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with potentially hygroscopic compounds.
Issue 1: Inconsistent results in biological or chemical assays.
-
Potential Cause: Inaccurate weighing due to absorbed moisture, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Water Content: Determine the water content of the batch using Karl Fischer titration.
-
Correct for Water Content: Adjust the weighed amount of the compound to account for the measured water content to achieve the desired final concentration.
-
Implement Controlled Weighing: For future experiments, weigh the compound in a controlled environment, such as a glove box with low humidity, or work quickly to minimize exposure time.
-
Issue 2: Difficulty in handling and preparing solutions due to clumping or poor solubility.
-
Potential Cause: Physical changes in the solid-state of the compound due to moisture absorption.[3]
-
Troubleshooting Steps:
-
Drying: If the compound is thermally stable, it may be possible to dry it under vacuum at a controlled temperature. However, this should be done with caution as it can also induce changes in the solid form.
-
Pre-formulation Studies: For drug development professionals, this issue highlights the need for pre-formulation studies to understand the impact of moisture on the compound's physical properties.
-
Alternative Formulation Strategies: Consider formulation strategies that can mitigate the effects of hygroscopicity, such as the use of excipients that act as moisture scavengers or applying a moisture-barrier coating.[7]
-
Part 3: Protocols and Best Practices
This section outlines detailed procedures for the proper handling, storage, and analysis of this compound to prevent moisture-related issues.
Storage of this compound
Proper storage is the first line of defense against hygroscopicity.
-
Primary Container: Always keep the compound in its original, tightly sealed container. For long-term storage, consider subdividing larger quantities into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Secondary Containment: Store the primary container in a desiccator.[8][9] There are several types of desiccators to consider:
-
Standard Desiccators: Use a desiccant such as silica gel (with a moisture indicator) or molecular sieves.[10] Ensure the desiccant is active (regenerate or replace as needed).
-
Vacuum Desiccators: These can be used to more effectively remove moisture from the headspace of the container.[11]
-
Gas-Purged Desiccators/Glove Boxes: For highly sensitive applications, storing the compound under a dry, inert gas like nitrogen or argon provides the best protection.[12][13]
-
| Storage Method | Level of Protection | Best For |
| Tightly Sealed Container | Basic | Short-term storage of less sensitive materials. |
| Standard Desiccator | Good | Routine laboratory use and long-term storage. |
| Vacuum Desiccator | Better | Enhanced protection and for drying purposes. |
| Glove Box (Inert Gas) | Best | Highly sensitive materials and critical applications. |
Handling and Weighing
Minimize exposure to ambient humidity during all handling procedures.
-
Controlled Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a balance enclosure purged with dry air or nitrogen.[14][15][16]
-
Minimize Exposure Time: If a controlled environment is not available, work quickly. Have all necessary equipment and reagents ready before opening the sample container.
-
Use Appropriate Tools: Use clean, dry spatulas and weighing boats.
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area to prevent condensation from forming on the cold powder.
Workflow for Handling a New Batch of this compound
Caption: Workflow for handling a new batch of compound.
Protocol for Determining Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[5][6][17]
Principle: This method is based on a stoichiometric reaction between iodine and water. The endpoint is detected potentiometrically when an excess of iodine is present.[6]
Procedure Outline:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned with the Karl Fischer reagent.
-
Titer Determination: Standardize the Karl Fischer reagent using a certified water standard or a known hydrate like sodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and add it directly to the titration vessel. For insoluble or reactive compounds, a Karl Fischer oven can be used to evaporate the water, which is then carried into the titration cell by a dry gas stream.[5]
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content as a percentage or in parts per million (ppm).
Introduction to Thermogravimetric Analysis (TGA)
TGA can also be used to assess water content by measuring the change in mass of a sample as it is heated.[18][19]
Principle: As the sample is heated, adsorbed or "free" water will evaporate, typically at temperatures below 120°C, resulting in a mass loss that can be quantified.[18] TGA can also help distinguish between surface water and bound water of hydration, which is released at higher temperatures.[19][20]
Considerations:
-
TGA is a destructive technique.[18]
-
It is less specific than Karl Fischer titration as it measures the loss of any volatile component, not just water.
-
It is a valuable tool for understanding the thermal stability of the compound in conjunction with its moisture sorption properties.
Part 4: Regulatory and Stability Considerations
For professionals in drug development, managing hygroscopicity is a key aspect of ensuring product quality and stability, as outlined in the International Council for Harmonisation (ICH) guidelines.[21][22][23]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products: This guideline mandates that stability studies be conducted under various temperature and humidity conditions to establish a re-test period or shelf life.[21][24] For potentially hygroscopic substances, testing at elevated humidity (e.g., 25°C/60% RH, 40°C/75% RH) is critical.[24]
-
Packaging: The choice of packaging is crucial for protecting hygroscopic drug products.[25] Materials with low water vapor permeability, such as aluminum foil blisters or high-density polyethylene (HDPE) bottles with desiccants, are often required.[7]
Decision Tree for Stability Study Design
Caption: Decision tree for stability study design.
By implementing these best practices and protocols, researchers, scientists, and drug development professionals can effectively manage the potential hygroscopicity of this compound, ensuring the integrity of their samples and the reliability of their experimental results.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. ibisscientific.com [ibisscientific.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 8. Desiccator-types, Principle, Applications [themasterchemistry.com]
- 9. bostonmedsupply.com [bostonmedsupply.com]
- 10. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 11. coleparmer.com [coleparmer.com]
- 12. ossila.com [ossila.com]
- 13. terrauniversal.com [terrauniversal.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Glove Box for Chemistry [jacomex.com]
- 16. achievechem.com [achievechem.com]
- 17. mt.com [mt.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. mdpi.com [mdpi.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Official web site : ICH [ich.org]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxynicotinimidamide Hydrochloride
Welcome to the technical support center for the synthesis of 6-Methoxynicotinimidamide Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound from its corresponding nitrile, 6-methoxynicotinonitrile, is most effectively achieved via the classic Pinner reaction . This two-step process first involves the acid-catalyzed reaction of the nitrile with an alcohol (typically ethanol) to form an intermediate imino ester salt (a Pinner salt). This salt is then treated with ammonia to yield the final amidine hydrochloride product.[1][2][3] While robust, this synthesis pathway requires careful control of reaction conditions to ensure high yield, purity, and safety, especially during scale-up.
This guide will walk you through the critical parameters, potential pitfalls, and optimization strategies for each stage of this synthesis.
Overall Synthetic Pathway
The reaction proceeds in two primary stages:
-
Pinner Salt Formation: Reaction of 6-methoxynicotinonitrile with anhydrous ethanol and hydrogen chloride gas to form ethyl 6-methoxynicotinoimidate hydrochloride.
-
Ammonolysis: Subsequent reaction of the Pinner salt with ammonia to form this compound.
References
Technical Support Center: Refining Purification Protocols for High-Purity 6-Methoxynicotinimidamide Hydrochloride
Welcome to the technical support center for the purification of 6-Methoxynicotinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction to the Challenges
This compound, as a substituted pyridine derivative, possesses a unique set of physicochemical properties that can complicate its purification. The presence of a basic amidine group, a methoxy ether, and the pyridine nitrogen means the compound's solubility and stability are highly dependent on pH. Furthermore, a common synthetic route, the Pinner reaction, often introduces specific and challenging-to-remove impurities. This guide will address these issues systematically.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Question 1: My final product has a low melting point and appears slightly off-white, not the expected pure white crystalline solid. What is the likely culprit?
Answer: The most probable impurity is residual ammonium chloride (NH₄Cl). This is a very common byproduct if the amidine was synthesized via the Pinner reaction (from 6-methoxynicotinonitrile and an alcohol, followed by ammonolysis).[1][2] Ammonium chloride can co-precipitate with your product, leading to a depressed and broad melting point and affecting the crystal appearance. The product purity in such cases is often below 95%.[1]
Question 2: I am observing significant product loss during recrystallization. Why is this happening and how can I prevent it?
Answer: Significant product loss during recrystallization is typically due to one of two reasons:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Due to the hydrochloride salt form, 6-Methoxynicotinimidamide is quite polar. Highly polar solvents like methanol or ethanol might keep too much product dissolved even at low temperatures.
-
Hydrolysis: Amidine hydrochlorides can be susceptible to hydrolysis back to the corresponding amide (6-methoxynicotinamide), especially if heated for prolonged periods in aqueous or protic solvents with residual moisture.[2] This degradation pathway reduces the yield of your desired product. It is crucial to use anhydrous solvents where possible and minimize heating times.
Question 3: My compound appears to be degrading on my silica gel column during chromatographic purification. What should I do?
Answer: Standard silica gel is acidic and can cause the degradation of sensitive compounds.[2] The basic nitrogens in this compound can interact strongly with the acidic silanol groups, leading to peak tailing, poor separation, and potential degradation.
To mitigate this, consider the following:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine. You can prepare this by flushing the packed column with a solvent system containing 0.5-1% triethylamine before loading your sample.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) or reverse-phase C18 silica are excellent alternatives that are more compatible with basic compounds.[2]
Question 4: What is the best way to store this compound to ensure its long-term stability?
Answer: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] The key is to protect it from moisture, which can cause hydrolysis, and from light and high temperatures, which can accelerate degradation.[4] Studies on similar compounds show that stability is often maximal around a neutral pH.[5]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific purification challenges.
Guide 1: Removal of Ammonium Chloride (NH₄Cl) Impurity
This is the most critical troubleshooting guide for this compound. The presence of NH₄Cl affects purity, yield calculations, and downstream applications.
The Underlying Chemistry: The Pinner synthesis of amidines often involves an excess of ammonia and HCl, leading to the formation of ammonium chloride.[1] Its solubility in certain alcohols is similar enough to the product that it co-precipitates upon cooling.
Workflow for NH₄Cl Removal:
Caption: Workflow for chemical removal of NH₄Cl impurity.
Detailed Protocol:
-
Quantify NH₄Cl: Before starting, estimate the amount of NH₄Cl in your crude product. This can be done via ¹H NMR (if signals are distinct) or by assuming all non-product mass is NH₄Cl for a first pass.
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous alcohol (e.g., ethanol, isopropanol).
-
Alkoxide Addition: Add a sodium or potassium alkoxide (e.g., sodium ethoxide) in a molar equivalent to the estimated amount of NH₄Cl.[1] This converts the soluble NH₄Cl into insoluble NaCl or KCl, ammonia gas, and alcohol.
-
Reaction: Gently heat the mixture (50-80°C) with stirring for 30-60 minutes to drive the reaction to completion.[1] Ensure good ventilation to remove the evolved ammonia gas.
-
Filtration: Cool the mixture and filter off the precipitated sodium/potassium chloride.
-
Final Purification: The resulting filtrate, now free of ammonium chloride, can be concentrated and recrystallized to yield high-purity product (>98%).[1]
Guide 2: Optimizing Recrystallization
The Challenge: Finding a solvent system that provides good recovery without causing degradation.
Data-Driven Solvent Selection: While specific solubility data for this compound is not widely published, we can extrapolate from data on nicotinamide.[6][7] Polar protic solvents are good candidates. The key is often a binary solvent system to fine-tune solubility.
| Solvent System Candidate | Rationale & Characteristics |
| Isopropanol/Water | Isopropanol is a good primary solvent. Adding a small amount of water increases solubility at high temperatures, while its presence as an anti-solvent upon cooling promotes crystallization. |
| Ethanol/Ethyl Acetate | Ethanol solubilizes the polar hydrochloride. Ethyl acetate acts as the anti-solvent. This system avoids water, which can be beneficial to prevent hydrolysis. |
| 2-Methylpropanol-1/Water | This system is patented for purifying nicotinamide. It is effective at removing acidic impurities, and operating at a slightly basic pH (7.5-9.5) can improve purity.[8] |
Experimental Protocol for Recrystallization:
-
Solvent Screening: In parallel on a small scale, test the solubility of your crude product in the candidate solvents at room temperature and at their boiling points.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen primary solvent (e.g., Isopropanol).
-
Heating: Heat the mixture to a gentle boil with stirring. If the solid does not fully dissolve, add the co-solvent (e.g., water) dropwise until a clear solution is obtained. Self-Validating Check: Avoid adding a large excess of solvent, as this will reduce your yield.
-
Cooling (Critical Step): Remove the flask from heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[9] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Caption: Optimized recrystallization workflow.
Guide 3: Purity Analysis by HPLC
The Goal: To develop a reliable HPLC method to assess the purity of this compound and identify impurities.
Methodology: Based on methods for related compounds, a reverse-phase HPLC (RP-HPLC) method is most suitable.[10][11]
Starting HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for separation of moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic modifier to ensure sharp peaks for the basic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min | A gradient is essential to elute any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 260-270 nm | Pyridine-based systems typically have strong absorbance in this range. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Interpreting the Chromatogram:
-
Main Peak: Should be sharp and symmetrical.
-
Impurity Peaks: Look for small peaks before the main peak (more polar impurities, e.g., 6-methoxynicotinic acid) and after the main peak (less polar impurities, e.g., unreacted starting materials or byproducts).
-
Peak Purity Analysis: If using a PDA detector, check the peak purity to ensure no impurities are co-eluting with your main compound.[4]
References
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. physchemres.org [physchemres.org]
- 4. Preparation and evaluation of a hydrolytically stable amide-embedded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 9. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Quantitative Assays for 6-Methoxynicotinimidamide Hydrochloride
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative assay of 6-Methoxynicotinimidamide hydrochloride, a novel small molecule with therapeutic potential. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific integrity.
Introduction to this compound and the Imperative for Rigorous Quantification
This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring, a methoxy group, and an imidamide functional group, suggests several physicochemical properties that can be exploited for quantitative analysis. The presence of the aromatic system implies UV absorbance, while the basic nitrogen atoms in the pyridine ring and the imidamide group make the molecule suitable for analysis by techniques involving ionization.
The accurate and precise measurement of this compound is critical at all stages of the pharmaceutical pipeline. In early discovery, it is essential for establishing structure-activity relationships. During preclinical and clinical development, it is vital for pharmacokinetic and toxicokinetic studies. Finally, in a manufacturing setting, a validated quantitative assay is a regulatory requirement for quality control and batch release.
This guide will compare and contrast three common analytical techniques for the quantitative analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust, and cost-effective technique.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method, particularly useful for complex matrices.
-
Capillary Electrophoresis (CE): A high-resolution separation technique with low sample and reagent consumption.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including the nature of the sample matrix, the required sensitivity, and throughput.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on UV absorbance. | Robust, reliable, cost-effective, and widely available. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. | Routine quality control, content uniformity, and stability testing of pure substance and simple formulations. |
| LC-MS | Separation by HPLC followed by ionization and detection based on the mass-to-charge ratio of the analyte. | High sensitivity and specificity, suitable for complex matrices, provides molecular weight information. | Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression or enhancement). | Bioanalysis of plasma and tissue samples, impurity profiling, and metabolite identification. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High separation efficiency, low sample and reagent consumption, rapid analysis times. | Lower sensitivity for some analytes, reproducibility can be challenging, less robust than HPLC for some applications. | Chiral separations, analysis of highly polar compounds, and as an orthogonal technique to HPLC. |
Validation of a Quantitative HPLC-UV Assay
A validated HPLC-UV method is often the workhorse for routine quality control of this compound. The validation of such a method must demonstrate that it is fit for its intended purpose, adhering to the guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3].
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient is optimized to achieve a symmetric peak shape and adequate retention time for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the product in the mobile phase, filtering, and injecting.
-
Validation Parameters and Acceptance Criteria
The following validation parameters are assessed according to ICH Q2(R2) guidelines[1][3][4].
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference from excipients or degradation products. Peak purity index should be >0.99. |
| Linearity | Analyze a minimum of five concentrations across the intended range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Analyze samples on different days, with different analysts, and on different instruments. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within that interval. | The specified range should be justified by the validation data. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The results should remain unaffected by the variations, with RSD ≤ 2.0%. |
Workflow for HPLC-UV Validation
References
- 1. omicsonline.org [omicsonline.org]
- 2. Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 3. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
comparing the efficacy of 6-Methoxynicotinimidamide hydrochloride to similar compounds
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is one of constant evolution. Within this dynamic field, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone of treatment for cancers harboring defects in DNA damage repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This guide provides an in-depth, objective comparison of the efficacy of prominent PARP inhibitors, supported by experimental data, to aid in the selection and application of these compounds in a research setting.
The Central Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for detecting and repairing single-strand breaks (SSBs) in DNA. In healthy cells, a variety of DNA repair pathways are available to maintain genomic integrity. However, certain cancer cells, notably those with germline or somatic mutations in BRCA1 or BRCA2, are deficient in homologous recombination (HR), a key pathway for repairing double-strand breaks (DSBs).
This deficiency creates a synthetic lethal relationship with PARP inhibition. When PARP is inhibited in these HR-deficient cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs. Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with intact HR pathways.
Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a cytotoxic PARP-DNA complex. This complex can further disrupt DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity. The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.[1][2][3][4]
Figure 1: Mechanism of Action of PARP Inhibitors.
Comparative Efficacy of Leading PARP Inhibitors
The following sections provide a comparative analysis of several key PARP inhibitors, focusing on their preclinical potency and clinical efficacy in relevant cancer types.
Preclinical Potency: A Head-to-Head Comparison
The in vitro potency of PARP inhibitors is a critical determinant of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for several prominent PARP inhibitors against PARP1 and PARP2, as well as their relative PARP trapping potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | 1-5 | 1-5 | +++ |
| Niraparib | 2-3.8 | 1-2.1 | ++ |
| Rucaparib | 1.4 | 0.2-0.3 | +++ |
| Talazoparib | 0.5-1.1 | 0.2-0.8 | +++++ |
| Veliparib | 2.9-5.2 | 2.1-4.7 | + |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
As the data indicates, Talazoparib is the most potent PARP trapper, being approximately 100-fold more efficient at trapping PARP1 than niraparib.[1] Niraparib, in turn, is more potent than olaparib and rucaparib in this regard.[1] Veliparib exhibits the weakest PARP trapping activity.[2] This difference in trapping potency is a significant factor in the observed cytotoxic effects of these inhibitors.
Clinical Efficacy: Insights from Key Clinical Trials
The ultimate measure of a drug's efficacy lies in its performance in clinical trials. The following is a summary of key findings for the leading PARP inhibitors in their approved indications.
Olaparib:
-
Ovarian Cancer: In the SOLO1 trial for newly diagnosed advanced ovarian cancer with a BRCA mutation, maintenance olaparib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo.[5] After a 7-year follow-up, 67.0% of patients treated with olaparib were alive compared to 46.5% of patients who received a placebo.[6] In the SOLO2 trial for relapsed, platinum-sensitive ovarian cancer with a BRCA mutation, olaparib showed a median overall survival (OS) of 51.7 months compared to 38.8 months for placebo.[7]
-
Breast Cancer: Olaparib is approved for metastatic HER2-negative breast cancer with a germline BRCA mutation.
Niraparib:
-
Ovarian Cancer: Niraparib is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.
-
Triple-Negative Breast Cancer (TNBC): In the TOPACIO/KEYNOTE-162 trial, the combination of niraparib and pembrolizumab showed promising antitumor activity in patients with advanced or metastatic TNBC, with higher response rates in those with tumor BRCA mutations.[8][9][10] For patients with BRCA mutations, the objective response rate (ORR) was 47%, and the median PFS was 8.3 months.[9]
Rucaparib:
-
Ovarian Cancer: The ARIEL3 trial demonstrated that rucaparib maintenance treatment significantly improved PFS in patients with platinum-sensitive, recurrent ovarian carcinoma, regardless of their BRCA mutation status.[11][12][13] The final OS results showed no significant difference between the rucaparib and placebo arms, which may be attributed to subsequent treatments, including other PARP inhibitors, in the placebo group.[12]
Talazoparib:
-
Breast Cancer: The EMBRACA trial evaluated talazoparib in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer.[14][15][16][17][18] While the trial showed a significant improvement in PFS (8.6 months with talazoparib vs. 5.6 months with chemotherapy), it did not demonstrate a statistically significant improvement in overall survival in the final analysis.[14][15][16][17][18] This was potentially confounded by the high number of patients in the chemotherapy arm who later received a PARP inhibitor.[14][15]
Veliparib:
-
Veliparib has been investigated primarily in combination with chemotherapy.[19][20] Phase 3 studies in advanced squamous non-small cell lung cancer and early-stage triple-negative breast cancer, where veliparib was combined with carboplatin and paclitaxel, did not meet their primary endpoints.[21][22]
Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)
To enable researchers to directly assess the inhibitory potential of various compounds, this section provides a detailed, step-by-step protocol for a common in vitro PARP1 activity assay. This chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Figure 2: Experimental Workflow for PARP1 Activity Assay.
Materials:
-
96-well white opaque microplate
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking buffer (e.g., PARP assay buffer with 1% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Plate Coating:
-
Dilute Histone H1 to 10 µg/mL in PBS.
-
Add 100 µL of the diluted Histone H1 solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL/well of wash buffer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in PARP assay buffer.
-
Add 25 µL of the diluted inhibitors or vehicle control to the appropriate wells.
-
-
PARP1 Reaction:
-
Prepare a reaction master mix containing PARP1 enzyme (e.g., 1 unit/well), activated DNA (e.g., 1 µ g/well ), and biotinylated NAD+ (e.g., 1 µM) in PARP assay buffer.
-
Add 75 µL of the master mix to each well to initiate the reaction.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Stop the reaction by washing the plate three times with 200 µL/well of wash buffer.
-
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of wash buffer.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
The development of PARP inhibitors represents a significant advancement in the field of oncology, offering a targeted therapeutic strategy for cancers with specific DNA repair deficiencies. While all approved PARP inhibitors share a common mechanism of action, they exhibit important differences in their preclinical potency, particularly in their ability to trap PARP on DNA, and have demonstrated varying degrees of clinical efficacy across different tumor types and patient populations.
For researchers and drug development professionals, a thorough understanding of these nuances is essential for selecting the most appropriate compound for preclinical studies and for designing informative experiments. The provided experimental protocol offers a robust method for evaluating the in vitro efficacy of novel PARP inhibitors, enabling a direct comparison with established agents and facilitating the identification of promising new therapeutic candidates. As our understanding of the complex interplay between DNA repair pathways and cancer biology continues to grow, so too will the opportunities to refine and expand the application of PARP inhibitors in the fight against cancer.
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. docwirenews.com [docwirenews.com]
- 6. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olaparib Extends Survival by >1 Year in Women with Relapsed Ovarian Cancer and BRCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 8. Open-label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open-label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and molecular characteristics of ARIEL3 patients who derived exceptional benefit from rucaparib maintenance treatment for high-grade ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial. [themednet.org]
- 14. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AACR 2020: Study finds no overall survival benefit, but improved quality of life with talazoparib in advanced BRCA-mutated breast cancer - ecancer [ecancer.org]
- 16. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 17. ajmc.com [ajmc.com]
- 18. EMBRACA shows no overall survival benefit with talazoparib | MDedge [ma1.mdedge.com]
- 19. Facebook [cancer.gov]
- 20. Veliparib in Combination With Carboplatin and Paclitaxel in Treating Patients With Locally Advanced or Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 21. news.abbvie.com [news.abbvie.com]
- 22. AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer [prnewswire.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methoxynicotinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 6-Methoxynicotinimidamide hydrochloride, establishing robust, reliable, and reproducible analytical methods is a cornerstone of the entire development lifecycle—from preclinical characterization to quality control of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound, with a focus on the principles and practical execution of method cross-validation.
As a Senior Application Scientist, the imperative is not just to present protocols, but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters. This guide is structured to provide a comprehensive understanding of the cross-validation process, ensuring that the analytical methods are fit for their intended purpose, a concept central to regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10]
The Critical Role of Analytical Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[4][11][12][13] For this compound, this translates to having confidence in the data generated for identity, purity, and strength. Cross-validation of analytical methods becomes essential when transferring a method from one laboratory to another, or when comparing a newly developed method with an existing one.
This guide will explore the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Additionally, the utility of UV-Vis Spectroscopy as a supportive technique will be discussed.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed and validated stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[14][15][16][17]
Developing a Stability-Indicating HPLC Method
The goal of a stability-indicating method is to provide a specific determination of the drug substance in the presence of its degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[14][15][16]
Illustrative Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Protocol: Stability-Indicating RP-HPLC Method for this compound (Illustrative)
-
Instrumentation: HPLC with a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Cross-Validation of HPLC Methods
Cross-validation is performed to demonstrate that two analytical methods provide equivalent results. This is critical when, for instance, a method is transferred from a research and development lab to a quality control lab. The process involves analyzing the same set of samples with both methods and comparing the results.
Illustrative Data for HPLC Method Cross-Validation
| Parameter | Method A (Original) | Method B (Transferred) | Acceptance Criteria |
| Assay (% Label Claim) | |||
| Sample 1 | 99.8% | 99.5% | Difference ≤ 2.0% |
| Sample 2 | 100.2% | 100.5% | Difference ≤ 2.0% |
| Sample 3 | 99.5% | 99.1% | Difference ≤ 2.0% |
| Known Impurity 1 (%) | |||
| Sample 1 | 0.12% | 0.13% | Difference ≤ 0.05% |
| Sample 2 | 0.08% | 0.07% | Difference ≤ 0.05% |
| Sample 3 | 0.15% | 0.16% | Difference ≤ 0.05% |
| Precision (RSD%) | 0.5% | 0.6% | RSD ≤ 2.0% |
| Intermediate Precision (RSD%) | 0.8% | 0.9% | RSD ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.[18][19]
Protocol: GC-MS Method for Volatile Impurities in this compound (Illustrative)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol at a concentration of 10 mg/mL. For some analytes, derivatization may be necessary to increase volatility.[20]
Cross-Validation of GC-MS Methods
Similar to HPLC, cross-validation of GC-MS methods involves comparing results from two different systems or laboratories. The focus is on ensuring consistent identification and quantification of impurities.
Logical Relationship in Analytical Method Lifecycle
Caption: The lifecycle of an analytical method.
UV-Vis Spectroscopy: A Supportive Technique
UV-Vis spectroscopy is a simple, yet powerful technique for the initial characterization of this compound. It can be used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC. Derivative spectroscopy can be employed to resolve overlapping spectral bands and enhance the specificity of the analysis.[21][22][23][24][25]
Illustrative UV-Vis Spectral Data
A solution of this compound in methanol would be expected to exhibit a characteristic UV absorption spectrum. For illustrative purposes, let's assume a λmax at 270 nm, which informs the detection wavelength for the HPLC method.
Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation
The cross-validation of analytical methods for this compound is a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a framework for comparing and validating HPLC and GC-MS methods, underpinned by the principles of scientific integrity and regulatory compliance. By following these guidelines and employing a data-driven approach, researchers and drug development professionals can have a high degree of confidence in their analytical results, paving the way for successful drug development and commercialization.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. citedrive.com [citedrive.com]
- 14. ijprt.org [ijprt.org]
- 15. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 16. ijnrd.org [ijnrd.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scilit.com [scilit.com]
- 20. reddit.com [reddit.com]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 22. [PDF] DERIVATIVE UV-VIS SPECTROPHOTOMETRY IN ANALYTICAL CHEMISTRY | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Nicotinamide Analogs in Biological Assays: Evaluating Novel Compounds like 6-Methoxynicotinimidamide hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the biological activity of nicotinamide analogs. With a focus on the enzymes Nicotinamide Phosphoribosyltransferase (NAMPT), sirtuins (SIRTs), and Poly(ADP-ribose) Polymerases (PARPs), this document delves into the structure-activity relationships of known analogs and presents detailed protocols for the comparative analysis of novel compounds such as 6-Methoxynicotinimidamide hydrochloride, for which public data is currently limited.
Introduction: The Pivotal Role of Nicotinamide and its Analogs in Cellular Processes
Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism, participating in redox reactions and serving as a substrate for a variety of enzymes that regulate key cellular processes, including DNA repair, gene expression, and stress responses. The therapeutic potential of modulating the activity of these NAD+-dependent enzymes has led to the development of a diverse array of nicotinamide analogs. These compounds can act as potent and selective inhibitors or activators, offering promising avenues for the treatment of diseases ranging from cancer to neurodegenerative disorders.
This guide aims to equip researchers with the knowledge and tools necessary to navigate the complex landscape of nicotinamide analogs. We will explore the key enzymatic targets, dissect the structure-activity relationships that govern their potency and selectivity, and provide robust, validated protocols for their evaluation in biological assays. While direct comparative data for emerging compounds like this compound is often scarce, this guide will provide a rational framework for its evaluation and comparison against established nicotinamide analogs.
Section 1: The Landscape of Nicotinamide Analog Targets
The biological effects of nicotinamide analogs are primarily mediated through their interaction with a handful of key enzyme families that utilize NAD+ or nicotinamide as a substrate or regulator.
Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[1][2] This pathway is crucial for maintaining cellular NAD+ pools, especially in highly metabolic cells such as cancer cells, which often overexpress NAMPT.[2][3] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately leading to cell death, making it an attractive target for cancer therapy.[4] Nicotinamide analogs can act as potent inhibitors of NAMPT, competing with the natural substrate, nicotinamide.
Figure 1: The NAD+ Salvage Pathway and Inhibition by Nicotinamide Analogs.
Sirtuins (SIRTs)
Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent protein deacylases.[5] They play crucial roles in regulating a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[6] During the deacetylation reaction, NAD+ is consumed, and nicotinamide is released as a byproduct. Nicotinamide itself acts as a non-competitive inhibitor of sirtuins, and many nicotinamide analogs have been developed as potent sirtuin inhibitors.[7]
Figure 2: Sirtuin-Mediated Deacetylation and Inhibition.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP1 and PARP2 are key players in the repair of single-strand DNA breaks.[1] While not direct targets in the same manner as NAMPT and sirtuins, the activity of PARPs is indirectly influenced by the cellular NAD+ pool, which is maintained by NAMPT. Therefore, NAMPT inhibitors can impact PARP activity by depleting their essential substrate, NAD+.
Section 2: Structure-Activity Relationships of Nicotinamide Analogs
The efficacy and selectivity of nicotinamide analogs are dictated by their chemical structures. Understanding these structure-activity relationships (SAR) is crucial for designing novel compounds and predicting their biological activity.
NAMPT Inhibitors
Potent NAMPT inhibitors often mimic the nicotinamide substrate. Key structural features that contribute to high-affinity binding include a pyridine ring and a hydrophobic tail that occupies a channel in the enzyme's active site.[8]
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| FK866 | NAMPT | 1.60 ± 0.32 | Recombinant human NAMPT |
| MS0 | NAMPT | 9.08 ± 0.90 | Recombinant human NAMPT |
| OT-82 | NAMPT | 2.89 ± 0.47 | Hematopoietic tumor cells |
| GNE-617 | NAMPT | ~1 (biochemical) | Biochemical assay |
Table 1: Comparative IC50 values of selected NAMPT inhibitors. Data compiled from multiple sources.[3][9][10]
Sirtuin Inhibitors
Nicotinamide-based sirtuin inhibitors typically feature modifications to the nicotinamide core that enhance their binding to the sirtuin active site. Selectivity among the different sirtuin isoforms can be achieved by exploiting subtle differences in their active sites.[11]
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| Nicotinamide | ~50-100 | ~50-100 | ~50-100 |
| AGK2 | >50 | 3.5 | >50 |
| EX-527 | 0.06-0.1 | >20 | >50 |
| Cambinol | 56 | 59 | >100 |
Table 2: Comparative IC50 values of selected sirtuin inhibitors. Data compiled from multiple sources.[7][12][13]
Positioning this compound
Without direct experimental data, we can only hypothesize the potential activity of this compound based on its structure. The core nicotinimidamide structure is a clear analog of nicotinamide. The "imidamide" group in place of the "amide" could alter its interaction with the active sites of target enzymes. The 6-methoxy substitution on the pyridine ring is a key feature. Depending on its orientation within the enzyme's active site, this group could either enhance binding through favorable interactions or cause steric hindrance.
Hypothesis:
-
As a NAMPT inhibitor: The nicotinimidamide core could potentially bind to the nicotinamide pocket of NAMPT. The 6-methoxy group might influence its affinity and selectivity. Experimental testing is required to determine if it acts as a competitive inhibitor.
-
As a sirtuin inhibitor: The structural similarity to nicotinamide suggests it could be a sirtuin inhibitor. The methoxy group could potentially be exploited to achieve isoform selectivity.
Crucially, these are hypotheses that must be validated through rigorous experimental testing using the protocols outlined in the next section.
Section 3: Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of novel nicotinamide analogs like this compound, a series of in vitro and cell-based assays are essential.
Figure 3: General Experimental Workflow for Evaluating Nicotinamide Analogs.
In Vitro Enzyme Inhibition Assays
This assay measures the production of NADH in a coupled enzymatic reaction, which is proportional to NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT)
-
Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compounds (e.g., this compound) and a known inhibitor (e.g., FK866)
-
384-well black microplate
-
Fluorometric microplate reader (Ex: 340 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the NAMPT enzyme to each well (except for "no enzyme" controls).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a master mix containing NAM, PRPP, and ATP.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Add a coupling enzyme mix containing NMNAT, ADH, and ethanol.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence at Ex/Em = 340/460 nm.
-
Calculate percent inhibition and determine the IC50 value.
This assay relies on a fluorogenic substrate that is deacetylated by the sirtuin, followed by cleavage by a developer to release a fluorescent signal.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Sirtuin Assay Buffer
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Developer solution
-
Test compounds and a known inhibitor (e.g., Nicotinamide)
-
384-well black microplate
-
Fluorometric microplate reader (e.g., Ex/Em = 395/541 nm)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
Add diluted compounds to the wells of a 384-well plate.
-
Add the sirtuin enzyme to each well.
-
Add the fluorogenic substrate and NAD+.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate signal development by adding the developer solution.
-
Incubate for an additional 15-30 minutes.
-
Measure fluorescence at the appropriate wavelengths.
-
Calculate percent inhibition and determine the IC50 value.
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Purified recombinant PARP enzyme (e.g., PARP1)
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and a known inhibitor (e.g., Olaparib)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
Add diluted compounds, PARP enzyme, and activated DNA to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal in a luminometer.
-
Calculate percent inhibition and determine the IC50 value.
Cell-Based Assays
This assay determines the effect of the nicotinamide analog on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, AlamarBlue)
-
96-well clear or black plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance or fluorescence.
-
Calculate the percentage of viable cells and determine the GI50 (concentration for 50% growth inhibition).
This technique can be used to measure the downstream effects of enzyme inhibition.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Primary antibodies (e.g., anti-PAR for PARP activity, anti-acetylated tubulin for SIRT2 activity)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagents
-
Imaging system
Procedure:
-
Lyse cells treated with the nicotinamide analog.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with the primary antibody of interest.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze band intensities to determine changes in protein modification or expression.
Section 4: Data Interpretation and Comparative Analysis
A thorough comparison of nicotinamide analogs requires careful analysis of the data generated from the assays described above.
-
Potency: The IC50 or GI50 values are the primary measure of a compound's potency. A lower value indicates higher potency.
-
Selectivity: By comparing the IC50 values across different enzyme isoforms (e.g., SIRT1 vs. SIRT2 vs. SIRT3), the selectivity of the compound can be determined. A compound with a significantly lower IC50 for one isoform over others is considered selective.
-
Mechanism of Action: The results from cell-based assays, such as Western blotting, can provide insights into the compound's mechanism of action and confirm that it is engaging its intended target in a cellular context.
By systematically applying these experimental and analytical frameworks, researchers can effectively characterize and compare the biological activities of novel nicotinamide analogs, paving the way for the development of new and improved therapeutic agents.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026 - American Academy of Ophthalmology [aao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxynicotinimidamide Derivatives as Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nicotinamide derivatives, with a specific focus on their potential as anticancer agents targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While direct, extensive SAR studies on 6-methoxynicotinimidamide derivatives are not widely published, this guide synthesizes findings from closely related nicotinamide analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining the impact of various structural modifications on biological activity, we aim to elucidate key principles that can guide the rational design of novel and potent 6-methoxynicotinimidamide-based therapeutics.
Introduction: The Therapeutic Promise of Nicotinamide Derivatives in Oncology
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism.[1] Its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of biological activities, including anticancer effects.[2] One of the key mechanisms through which nicotinamide derivatives exert their anticancer effects is the inhibition of protein kinases, such as VEGFR-2.[3]
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several small-molecule inhibitors approved for clinical use.[2] Nicotinamide-based compounds have shown considerable promise as VEGFR-2 inhibitors due to their ability to interact with the ATP-binding site of the kinase domain.[4]
This guide will delve into the critical structural features of nicotinamide derivatives that govern their inhibitory potency against VEGFR-2 and their cytotoxic effects on cancer cell lines.
Comparative Analysis of Nicotinamide Derivatives as VEGFR-2 Inhibitors
The core structure of many potent nicotinamide-based VEGFR-2 inhibitors consists of a nicotinamide "head" that anchors to the hinge region of the ATP-binding pocket, a linker moiety, and a hydrophobic "tail" that occupies a deeper hydrophobic pocket. The following sections compare different structural modifications and their impact on inhibitory activity.
The Nicotinamide Head and Linker Region
The nicotinamide moiety is a crucial pharmacophore, with the pyridine nitrogen and the amide group often forming key hydrogen bonds with the protein backbone. Modifications to this region can significantly impact binding affinity.
The Hydrophobic Tail: A Key Determinant of Potency
The nature of the hydrophobic tail is a critical determinant of the inhibitory potency of these derivatives. Various studies have explored the impact of different substituents in this region.
A study by Yousef et al. (2022) synthesized and evaluated a series of new nicotinamide derivatives as potential VEGFR-2 inhibitors. Their findings highlight the importance of the hydrophobic tail in achieving high potency.[5]
| Compound | Hydrophobic Tail | VEGFR-2 IC50 (nM)[5] | HCT-116 IC50 (µM)[5] | HepG2 IC50 (µM)[5] |
| 6 | Nitrobenzene | 291.9 | 22.09 | 19.50 |
| 7 | 1,2,3-Trimethoxybenzene | 250.2 | 15.70 | 15.50 |
| 10 | Chlorobenzene | 145.1 | 15.40 | 9.80 |
| 11 | N-phenylacetamide | 86.60 | 20.17 | 21.60 |
| Sorafenib | (Reference Drug) | 53.65 | 9.30 | 7.40 |
From this data, it is evident that the substitution on the terminal phenyl ring significantly influences both enzymatic inhibition and cellular cytotoxicity. The compound with the N-phenylacetamide tail (Compound 11) demonstrated the most potent VEGFR-2 inhibition among the synthesized analogues.[5]
Another study exploring nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy further underscores the importance of the hydrophobic tail.[2]
| Compound | Hydrophobic Tail | VEGFR-2 IC50 (µM)[2] | MDA-MB-231 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] |
| 7a | 4-Chlorophenyl | 0.095 | 4.64 | 7.09 |
| Sorafenib | (Reference Drug) | 0.1 | 7.61 | 7.29 |
Compound 7a , featuring a 4-chlorophenyl group, exhibited potent VEGFR-2 inhibition, comparable to the reference drug sorafenib, and demonstrated significant cytotoxicity against breast cancer cell lines.[2]
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, several key SAR trends can be identified for nicotinamide-based VEGFR-2 inhibitors. These insights are crucial for the rational design of novel derivatives, including those based on a 6-methoxynicotinimidamide scaffold.
Caption: Key pharmacophoric elements of nicotinamide-based VEGFR-2 inhibitors.
The causality behind these SAR observations lies in the specific interactions within the VEGFR-2 ATP-binding pocket. The hydrophobic tail extends into a hydrophobic region of the pocket, and substituents that enhance van der Waals interactions and occupy this space effectively lead to higher potency. The linker's flexibility and length are critical for positioning the hydrophobic tail optimally.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. The following are representative methodologies for the synthesis of nicotinamide derivatives and the assessment of their VEGFR-2 inhibitory activity.
General Synthetic Pathway for Nicotinamide Derivatives
The synthesis of the target nicotinamide derivatives typically involves a multi-step process, as described by Yousef et al. (2022).[5]
Caption: A generalized synthetic workflow for nicotinamide derivatives.
Step-by-Step Protocol:
-
Synthesis of Nicotinoyl Chloride: To a solution of nicotinic acid in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride and reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain nicotinoyl chloride.[5]
-
Amide Coupling: Dissolve the appropriate amine intermediate and a base (e.g., triethylamine) in a solvent like acetonitrile. Add the freshly prepared nicotinoyl chloride dropwise and stir the reaction mixture at room temperature or under reflux. After completion, the product is isolated through standard workup procedures, which may include extraction and purification by column chromatography or recrystallization.[5]
In Vitro VEGFR-2 Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against VEGFR-2 is a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[6]
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. A luminescent signal is generated from the remaining ATP.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a suitable substrate.[7]
-
Kinase Reaction: In a 96-well plate, add the master mix to each well. Add the test compounds at various concentrations to the respective wells. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
-
Signal Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[6]
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.
Conclusion and Future Directions
The structure-activity relationship studies of nicotinamide derivatives have provided valuable insights into the design of potent VEGFR-2 inhibitors for cancer therapy. The key takeaways are the critical role of the hydrophobic tail in determining potency and the importance of the nicotinamide core for hinge region binding.
While this guide has focused on the broader class of nicotinamide derivatives due to the limited availability of specific data on 6-methoxynicotinimidamide analogues, the principles discussed herein are directly applicable. Future research should focus on the synthesis and evaluation of a focused library of 6-methoxynicotinimidamide derivatives, exploring a variety of substituents at different positions of the nicotinamide ring and the hydrophobic tail. The introduction of the 6-methoxy group may influence the electronic properties and binding orientation of the scaffold, potentially leading to improved potency and selectivity. Furthermore, the imidamide functional group, as opposed to the more common amide, could offer different hydrogen bonding capabilities and metabolic stability profiles, warranting thorough investigation.
By systematically applying the SAR principles outlined in this guide and employing robust experimental methodologies, the scientific community can accelerate the discovery of novel and effective 6-methoxynicotinimidamide-based anticancer agents.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01223F [pubs.rsc.org]
- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Selectivity of 6-Methoxynicotinimidamide Hydrochloride: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a compelling strategy. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT is critical for sustaining the high metabolic and signaling demands of cancer cells.[1][2] 6-Methoxynicotinimidamide hydrochloride is a novel small molecule inhibitor targeting this pathway. This guide provides a comprehensive framework for assessing its selectivity, comparing its potential performance with established NAMPT inhibitors, and offering detailed experimental protocols for its evaluation.
The Rationale for Selectivity in NAMPT Inhibition
The therapeutic window for NAMPT inhibitors is intrinsically linked to their selectivity. NAD+ is essential not only for cancer cells but for all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair.[1] Early-generation NAMPT inhibitors, while potent, have faced challenges in clinical trials due to dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues, which are likely attributed to the systemic depletion of NAD+ and potential off-target effects.[3] Therefore, a thorough assessment of a new NAMPT inhibitor's selectivity is paramount to predicting its therapeutic index and potential for clinical success.
Comparative Landscape: Established NAMPT Inhibitors
To contextualize the evaluation of this compound, it is essential to compare it against well-characterized NAMPT inhibitors. Two pioneering compounds in this class are FK866 and CHS-828.
| Compound | Target | Biochemical IC50 | Cellular Potency | Key Toxicities |
| FK866 (Daporinad) | NAMPT | ~0.09 nM[4] | Induces NAD+ depletion and apoptosis in the low nanomolar range in sensitive cell lines.[3] | Thrombocytopenia, gastrointestinal effects.[3] |
| CHS-828 (GMX1778) | NAMPT | <25 nM[4] | Cytotoxic to cancer cells by depleting cellular NAD+.[5] | Gastrointestinal symptoms, thrombocytopenia.[6][7] |
| OT-82 | NAMPT | - | IC50 of 2.89 ± 0.47 nM in hematopoietic malignancies and 13.03 ± 2.94 nM in non-hematopoietic tumors. | Lymphoid and hematopoietic organ toxicity. |
| A4276 | NAMPT | 492 nM[8] | Selectively targets NAPRT-deficient cancer cells. | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is necessary to comprehensively assess the selectivity of this compound. This involves a combination of biochemical and cell-based assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 6-Methoxynicotinimidamide Hydrochloride: A Comparative Guide to Characterizing NAMPT Inhibitor Activity
For researchers, scientists, and drug development professionals, the rigorous and independent verification of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for characterizing the activity of 6-Methoxynicotinimidamide hydrochloride, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By employing a systematic series of in vitro and cell-based assays, we will not only elucidate the compound's mechanism of action but also benchmark its performance against well-established NAMPT inhibitors such as FK866, GNE-617, and CHS-828.
The Central Role of NAMPT in Cellular Metabolism and Cancer
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for mammalian cells to regenerate nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for a vast array of cellular processes, including energy metabolism, DNA repair, and redox reactions.[1] Many cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to meet the high metabolic demands of rapid proliferation and survival, making NAMPT an attractive therapeutic target in oncology.[1][2]
Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a cascade of events that disrupt cellular metabolism, leading to energy depletion and, ultimately, apoptotic cell death.[1][3][4] This guide will walk through the essential experiments to confirm if this compound indeed functions as a NAMPT inhibitor and to quantify its potency and specificity.
Experimental Workflow for Verification
A logical and stepwise approach is crucial for the conclusive verification of a compound's activity. The following workflow is designed to provide a comprehensive characterization of this compound's effects, from direct enzyme inhibition to cellular consequences.
References
A Senior Application Scientist's Guide to Benchmarking 6-Methoxynicotinimidamide Hydrochloride Against Known NAMPT Inhibitors
Introduction
In the landscape of oncology research, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target.[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular metabolism, DNA repair, and signaling.[3][4] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on this pathway, making NAMPT an attractive target for therapeutic intervention.[5][6] Inhibition of NAMPT leads to NAD+ depletion, triggering a metabolic crisis and subsequent apoptotic cell death in malignant cells.[3][7]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 6-Methoxynicotinimidamide hydrochloride. Given its structural similarity to nicotinamide, the natural substrate of NAMPT, we hypothesize that this compound acts as a competitive inhibitor of the enzyme. To rigorously evaluate its potential, we will compare its performance against two well-characterized and clinically evaluated NAMPT inhibitors: FK866 and GMX1778.
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and insightful evaluation of this promising new chemical entity.
The Competitors: A Profile of Established NAMPT Inhibitors
A thorough benchmarking study requires well-defined comparators. We have selected two potent NAMPT inhibitors, FK866 and GMX1778, which have been extensively studied and have progressed into clinical trials.[8][9]
-
FK866 (Daporinad, APO866): One of the most potent and specific NAMPT inhibitors known, FK866 has been a cornerstone of NAMPT research.[10] It exhibits a very low nanomolar IC50 value for NAMPT inhibition.[8][10] While its clinical development has been hampered by dose-limiting toxicities, it remains the gold-standard for in vitro and preclinical NAMPT inhibition studies.[3][11]
-
GMX1778 (CHS-828): GMX1778 is another potent and specific NAMPT inhibitor with an IC50 in the low nanomolar range.[10][12][13] Its prodrug, GMX1777, was developed to improve solubility for intravenous administration.[7][14] GMX1778 has a unique mechanism where it is not only an inhibitor but also a substrate for NAMPT, leading to its phosphoribosylation and subsequent intracellular trapping, which enhances its sustained activity.[7][14]
The Core Investigation: A Multi-Faceted Experimental Approach
To comprehensively benchmark this compound, we will employ a tiered approach, moving from direct enzymatic inhibition to cellular effects. This strategy allows for a thorough characterization of the compound's potency, mechanism of action, and on-target cellular activity.
Phase 1: In Vitro Enzymatic Assay - Direct Target Engagement
The first step is to determine if this compound directly inhibits the NAMPT enzyme and to quantify its potency relative to our known inhibitors. A coupled-enzyme, fluorescence-based assay is the industry standard for this purpose.[15][16]
Experimental Rationale
This assay directly measures the enzymatic activity of recombinant human NAMPT. The reaction produces NAD+, which is then used in a coupled reaction to generate a fluorescent signal (NADH).[17] The intensity of the fluorescence is directly proportional to NAMPT activity. By measuring the reduction in fluorescence in the presence of our inhibitors, we can accurately determine their inhibitory potency (IC50).
Detailed Protocol: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compounds: this compound, FK866, GMX1778
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all test compounds in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. Prepare a master mix of substrates (NAM, PRPP, ATP) and a separate coupling enzyme mix (NMNAT, ADH, ethanol) in assay buffer.
-
Enzyme and Inhibitor Addition: Add the diluted NAMPT enzyme solution to the wells of a 384-well plate. Subsequently, add the serially diluted test compounds or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate master mix to all wells.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Fluorescence Measurement: Add the coupling enzyme mix and incubate for a further 15-30 minutes. Measure the fluorescence intensity.
-
Data Analysis: Subtract the background fluorescence (wells without NAMPT). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Phase 2: Cell-Based Assays - Quantifying On-Target Effects
Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can penetrate cells and engage its target in a biological context. We will assess the on-target effect of this compound by measuring intracellular NAD+ levels and subsequent effects on cell viability.
Experimental Rationale
If this compound is an effective NAMPT inhibitor, it should lead to a dose-dependent decrease in intracellular NAD+ levels.[18][19] This depletion of a critical metabolite is expected to result in decreased cell viability, particularly in cancer cell lines that are highly reliant on the NAMPT pathway.[6] We will use a cancer cell line known to be sensitive to NAMPT inhibition, such as the A2780 ovarian cancer cell line.[8]
Detailed Protocol: Cell-Based NAD+/NADH Assay and Viability Assessment
Materials:
-
A2780 human ovarian cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds: this compound, FK866, GMX1778
-
Bioluminescent NAD/NADH assay kit
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A2780 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, FK866, and GMX1778 for 24-72 hours. Include a vehicle-only control.
-
NAD+/NADH Measurement:
-
Cell Viability Measurement:
-
In a parallel plate, at the end of the treatment period (e.g., 72 hours), add the cell viability reagent.
-
Incubate as per the manufacturer's instructions.
-
Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
For the NAD+/NADH assay, normalize the luminescent signal to the vehicle control to determine the percent reduction in NAD+ levels.
-
For the viability assay, calculate the percent viability relative to the vehicle control.
-
Plot the results against the logarithm of inhibitor concentration to determine the EC50 (for NAD+ depletion) and GI50 (for growth inhibition).
-
Caption: The NAD+ salvage pathway and the site of action for NAMPT inhibitors.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table. This allows for a direct, at-a-glance assessment of the relative performance of this compound.
Table 1: Comparative Performance of NAMPT Inhibitors
| Parameter | 6-Methoxynicotinimidamide HCl | FK866 | GMX1778 |
| In Vitro NAMPT IC50 (nM) | Experimental Value | ~0.1 - 1.6[8][10] | < 25[10][12][13] |
| Cellular NAD+ Depletion EC50 (nM) | Experimental Value | Literature Value | Literature Value |
| A2780 Cell Viability GI50 (nM) | Experimental Value | ~2.2[8] | Literature Value |
Note: Literature values can vary based on specific assay conditions and cell lines used. The experimental values obtained in a head-to-head comparison are most relevant.
Interpreting the Results:
-
A low nanomolar IC50 value for this compound would confirm it as a potent direct inhibitor of the NAMPT enzyme. Its potency should be directly compared to the experimentally determined values for FK866 and GMX1778.
-
The EC50 for cellular NAD+ depletion will confirm on-target activity within a cellular context. A strong correlation between the biochemical IC50 and the cellular EC50 suggests good cell permeability and target engagement.
-
The GI50 from the cell viability assay will provide the ultimate measure of the compound's anti-proliferative potential. Comparing this value against the known inhibitors will be a key determinant of its preclinical promise.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded strategy for the initial benchmarking of this compound as a putative NAMPT inhibitor. By directly comparing its biochemical potency and cellular effects against the well-established inhibitors FK866 and GMX1778, researchers can generate the critical data needed to make informed decisions about its future development.
Positive results from these studies—specifically, demonstrating potent on-target inhibition of NAMPT that translates to cancer cell death—would provide a strong rationale for advancing this compound into more complex preclinical models, including selectivity profiling, pharmacokinetic studies, and in vivo efficacy trials. This structured, comparative approach ensures that only the most promising candidates proceed, optimizing the path toward novel and effective cancer therapeutics.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 7. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxynicotinimidamide Hydrochloride
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of our partners in research. The handling and disposal of chemical reagents are paramount to a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxynicotinimidamide hydrochloride, grounded in established safety principles and regulatory standards. Our approach is not merely procedural; it is designed to build a self-validating system of safety within your laboratory's workflow.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a substituted nitrogen-containing heterocyclic compound that presents several hazards. The primary risks are associated with its irritant properties and potential environmental impact.[1][2]
A thorough risk assessment must precede any handling or disposal operation. Key hazard information, derived from Globally Harmonized System (GHS) classifications, is summarized below.
| Hazard Class | GHS Hazard Statement | Potential Consequences | Supporting Sources |
| Skin Irritation | H315: Causes skin irritation | Contact may lead to inflammation, itching, redness, or blistering.[1] | [1][2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Contact can result in redness, pain, or severe eye damage.[1] | [1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the lungs and respiratory system.[1][2] | [1][2] |
| Aquatic Hazard | H402: Harmful to aquatic life | Improper release into the environment can harm aquatic ecosystems. | [2] |
The hydrochloride salt form implies that in aqueous solution, it may exhibit acidic properties. Therefore, reactions with incompatible materials, particularly strong bases, must be avoided.[5]
Section 2: Pre-Disposal Handling and Waste Segregation
Proper procedure begins the moment a substance is designated as waste. The core principles are containment and segregation to prevent accidental exposure and dangerous reactions.
Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE must be worn when handling this compound waste.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6]
Waste Classification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified.[7][8] Due to its irritant and ecotoxic properties, this compound must be managed as hazardous waste .
Segregation is a critical, non-negotiable step. [9] This waste must be collected in a dedicated container and stored separately from other chemical classes to prevent dangerous reactions.[10]
Do NOT mix with:
-
Strong Bases: May cause a reaction and release of the free base.[5]
-
Strong Oxidizing Agents: Can lead to potentially violent reactions.[5]
-
Other Waste Streams: Keep separate from flammable solvents, acids, and cyanides.[10]
Caption: Initial decision workflow for classifying and segregating waste.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the process from waste collection in the laboratory to its final removal by authorized personnel. Adherence to these steps is mandatory for regulatory compliance and safety.
Step 1: Containerization
Select a waste container that is in good condition and compatible with the chemical.[11]
-
Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[10][12]
-
Condition: Ensure the container is clean, dry, and free from damage or leaks.[7]
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8][12]
Step 2: Labeling
Proper labeling is essential for safety and regulatory compliance. The container must be clearly marked.[9]
-
Write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9][11]
-
List all constituents if it is a mixture, including percentages.[10]
-
Ensure the label is facing outwards and is clearly visible.[10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled container in a designated SAA.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][13]
-
Ventilation: The storage area must be well-ventilated.[7][8] A chemical fume hood is a suitable location for temporary accumulation.[8]
-
Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[8]
-
Housekeeping: The SAA must be inspected weekly for leaks and proper labeling.[10][11]
Step 4: Arranging Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7] This is illegal and environmentally harmful due to its aquatic toxicity.[2]
-
Contact EH&S: When the container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][14]
-
Final Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration.[14]
Caption: Step-by-step workflow for compliant chemical waste disposal.
Section 4: Spill and Decontamination Procedures
Accidents can happen, and a clear, rehearsed spill response plan is crucial.
Small Spill Response (Solid Material)
-
Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.1.
-
Contain: Gently cover the spill with an absorbent material to prevent the generation of dust.[15]
-
Collect: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material.[6] Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate: Proceed with the surface decontamination protocol below.
Surface Decontamination Protocol
A multi-step cleaning process is required to remove residual hazardous material.[16]
-
Deactivation/Decontamination: Wipe the spill surface with absorbent pads wetted with water to remove the bulk of the residue. Follow with pads wetted with 70% ethanol.[16] The goal is the physical removal of the contaminant.
-
Cleaning: Wash the area thoroughly with a laboratory detergent solution.[17]
-
Rinsing: Rinse the surface with water to remove any detergent residue.[15]
-
Waste Disposal: All materials used for decontamination (wipes, pads, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.[18]
By integrating these procedures into your laboratory's standard operating protocols, you create a robust framework for safety and environmental stewardship. Trust in your processes is built on a foundation of scientific understanding, procedural clarity, and unwavering compliance.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ethz.ch [ethz.ch]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 17. epa.gov [epa.gov]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxynicotinimidamide Hydrochloride
This document provides essential, immediate safety and logistical information for the handling and disposal of 6-Methoxynicotinimidamide hydrochloride. As a novel research chemical, it is imperative to treat this compound with the utmost caution. The following procedural guidance is designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide is built upon the toxicological data of structurally similar compounds, namely other nicotinamide and picolinimidamide derivatives.[1][2][3] The core principle of this guide is to minimize all potential routes of exposure—dermal, ocular, and respiratory—by implementing a stringent Personal Protective Equipment (PPE) protocol.
Hazard Analysis and Risk Mitigation
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are:
-
Skin Irritation: Assumed to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Expected to cause serious and potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
These potential hazards mandate a multi-layered PPE approach, as outlined in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7] This standard requires the development of a Chemical Hygiene Plan (CHP) that includes specific Standard Operating Procedures (SOPs) for handling hazardous chemicals.[5][7][8]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure. It should be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., restricted access). The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Tight-sealing safety goggles and face shield | Chemical-resistant gloves (Nitrile), changed frequently | Full-length lab coat, disposable sleeves | NIOSH-approved respirator (N95 or higher) within a fume hood |
| Solution Preparation | Tight-sealing safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Work within a certified chemical fume hood |
| Experimental Use | Tight-sealing safety goggles | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Work within a certified chemical fume hood |
| Spill Cleanup & Waste Disposal | Tight-sealing safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor/particulate cartridges |
-
Eye and Face Protection: Given the high likelihood of serious eye irritation, safety glasses with side shields are the minimum requirement for any interaction.[9] When handling the solid form or when there is a splash risk, tight-sealing chemical goggles and a full-face shield are necessary to protect against fine particulates and splashes.[9][10]
-
Hand Protection: Nitrile gloves are recommended for their broad chemical resistance to a range of substances. Double-gloving can be a prudent measure when handling the concentrated solid. It is critical to wash hands thoroughly after removing gloves.[2][11][12]
-
Body Protection: A standard buttoned lab coat protects against incidental contact. For procedures with a higher risk of contamination, such as spill cleanup, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The primary respiratory hazard is the inhalation of the powdered compound.[2][13] Therefore, all handling of the solid, especially weighing, must be conducted within a certified chemical fume hood to minimize airborne particles.[14] A NIOSH-approved respirator provides an essential layer of personal protection within the fume hood.[7][9]
Procedural Workflow for Safe Handling
The following workflow is designed to minimize exposure at every step of the process, from receiving the compound to its final disposal. This procedural sequence is a critical component of a self-validating safety system.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek medical attention if irritation develops or persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Remove contact lenses if present and easy to do.[2][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[15]
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[16] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[6]
By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This guide should be incorporated into your laboratory's specific Chemical Hygiene Plan and reviewed by all personnel before beginning work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]
- 6. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 7. osha.gov [osha.gov]
- 8. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 9. benchchem.com [benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.se [fishersci.se]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
